Product packaging for 1-Acetyl-3,5-dimethyl Adamantane(Cat. No.:CAS No. 40430-57-7)

1-Acetyl-3,5-dimethyl Adamantane

货号: B1147207
CAS 编号: 40430-57-7
分子量: 206.32
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-Acetyl-3,5-dimethyl Adamantane ( 40430-57-7) is a specialized adamantane derivative of significant interest in advanced organic synthesis and pharmaceutical research. This compound serves as a versatile synthetic intermediate and building block for the development of more complex chemical entities. [9] Its research value is demonstrated in synthetic methodologies, where it has been produced via a catalytic oxidation process using 1,3-dimethyladamantane, highlighting its role in exploring novel reaction pathways. [9] Furthermore, its close structural analogs, such as N-Acetylmemantine, are recognized as key impurities and intermediates in the synthesis of Memantine, a pharmaceutical agent used in neurology. [2] [4] This positions this compound as a critical compound for researchers working in the fields of medicinal chemistry, process development, and impurity profiling. The rigid adamantane core provides a unique three-dimensional structure that can be utilized to modulate the physicochemical properties of target molecules. It is supplied as a solid and should be stored in a cool, dry place. This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use. [9]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₄H₂₂O B1147207 1-Acetyl-3,5-dimethyl Adamantane CAS No. 40430-57-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(3,5-dimethyl-1-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLDWXYQFICXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3,5-dimethyl adamantane (CAS No. 40430-57-7) is a ketone derivative of adamantane, a rigid, tricyclic hydrocarbon.[1][][3] The unique cage-like structure of the adamantane moiety imparts desirable pharmacological properties, such as high lipophilicity and metabolic stability, to its derivatives.[4] This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses its potential biological significance based on related adamantane compounds.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the known molecular identifiers and highlights the properties for which experimental determination is recommended.

PropertyValueSource/Method
CAS Number 40430-57-7[1][][3]
Molecular Formula C₁₄H₂₂O[1][][3]
Molecular Weight 206.32 g/mol [1][][3]
Melting Point Data not availableExperimental determination recommended
Boiling Point Data not availableExperimental determination recommended
Solubility Data not availableExperimental determination recommended
pKa Data not availableExperimental determination recommended
logP Data not availableExperimental determination recommended

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the aerobic oxidation of 1,3-dimethyladamantane.[5]

Materials:

  • 1,3-dimethyladamantane

  • Biacetyl

  • N-hydroxyphthalimide

  • Cobalt (II) acetate

  • Acetic acid

  • Oxygen gas

Procedure: [5]

  • A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), and cobalt (II) acetate (0.015 mmol) in acetic acid (3 ml) is prepared.

  • The reaction mixture is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours.

  • The products in the reaction mixture are analyzed by gas chromatography.

This reaction yields 1-acetyl-3,5-dimethyladamantane with a reported yield of 58%.[5]

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions 1_3_dimethyladamantane 1,3-dimethyladamantane Reaction_Vessel Reaction 1_3_dimethyladamantane->Reaction_Vessel Biacetyl Biacetyl Biacetyl->Reaction_Vessel NHPI N-hydroxyphthalimide NHPI->Reaction_Vessel Co_acetate Cobalt (II) acetate Co_acetate->Reaction_Vessel Acetic_acid Acetic acid Acetic_acid->Reaction_Vessel Oxygen Oxygen Oxygen->Reaction_Vessel Stirring Stirring Stirring->Reaction_Vessel Temperature 75°C Temperature->Reaction_Vessel Time 8 hours Time->Reaction_Vessel Product This compound Reaction_Vessel->Product Analysis Gas Chromatography Product->Analysis

Caption: Synthesis workflow for this compound.
Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Melting Point Determination (Capillary Method): [6][7][8][9][10]

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method): [11][12][13][14]

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination: [15][16][17][18][19]

  • A small, accurately weighed amount of the solute (this compound) is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The concentration of the dissolved solute is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The solubility is expressed as mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration): [20][21][22][23]

  • A solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent) is prepared.

  • A standardized solution of a strong acid or base is incrementally added to the sample solution.

  • The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.

LogP Determination (Shake-Flask Method): [24][25][26]

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.

  • The concentration of the compound in each phase is determined.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Physicochemical_Properties_Workflow cluster_properties Physicochemical Property Determination cluster_methods Experimental Methods Compound This compound Melting_Point Melting Point Compound->Melting_Point Boiling_Point Boiling Point Compound->Boiling_Point Solubility Solubility Compound->Solubility pKa pKa Compound->pKa logP logP Compound->logP Capillary_Method Capillary Method Melting_Point->Capillary_Method Thiele_Tube Thiele Tube Method Boiling_Point->Thiele_Tube Equilibrium_Solubility Equilibrium Solubility Assay Solubility->Equilibrium_Solubility Potentiometric_Titration Potentiometric Titration pKa->Potentiometric_Titration Shake_Flask Shake-Flask Method logP->Shake_Flask

Caption: Logical workflow for determining physicochemical properties.

Biological and Pharmacological Context

While specific biological activity for this compound has not been extensively reported, the adamantane scaffold is a well-established pharmacophore in medicinal chemistry.[4][27][28] Adamantane derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and central nervous system effects.[29][30][31][32]

The introduction of an adamantyl group can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile.[4] The ketone functionality in this compound provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening. Adamantane-containing ketones have been investigated for their potential as antiviral agents and as building blocks for other pharmacologically active compounds.[27]

Conclusion

This compound is a molecule of interest in medicinal chemistry due to its adamantane core. While its physicochemical properties are not yet fully characterized, this guide provides the foundational information and standardized methodologies for researchers to conduct a thorough evaluation. Further investigation into the biological activities of this compound and its derivatives is warranted, given the proven track record of the adamantane scaffold in drug discovery.

References

Technical Dossier: Physicochemical Properties of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Subject: This document provides the core physicochemical data for 1-Acetyl-3,5-dimethyl Adamantane, a derivative of adamantane. The information herein is foundational for its application in further research and development.

Compound Identification and Properties

This compound is a substituted cage-like hydrocarbon. Its rigid, bulky adamantane core functionalized with acetyl and methyl groups imparts specific steric and electronic properties relevant in medicinal chemistry and materials science. The definitive molecular formula and corresponding molecular weight are critical parameters for all quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

Quantitative Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for accurate compound handling and experimental design.

ParameterValueReference
Molecular Formula C₁₄H₂₂O[][2]
Molecular Weight 206.32 g/mol [][2][3]

Logical Relationship of Compound Properties

The relationship between the compound's nomenclature and its empirical data is a direct one. The systematic name dictates the precise arrangement and count of atoms, which in turn defines the molecular formula and allows for the calculation of the molecular weight. This hierarchy is visualized in the diagram below.

G A 1-Acetyl-3,5-dimethyl Adamantane B Molecular Formula: C₁₄H₂₂O A->B Determines C Molecular Weight: 206.32 g/mol B->C Calculates

Caption: Logical flow from compound name to molecular formula and weight.

References

Spectral analysis of 1-Acetyl-3,5-dimethyl Adamantane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3,5-dimethyl adamantane is a derivative of adamantane, a rigid tricyclic hydrocarbon. The unique structural properties of the adamantane cage, including its lipophilicity and conformational rigidity, have made it a valuable scaffold in medicinal chemistry and materials science. Understanding the precise structure and spectral properties of its derivatives is crucial for quality control, reaction monitoring, and the rational design of new molecules. This technical guide provides an in-depth overview of the spectral analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of structurally related adamantane derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of similar adamantane structures and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.10s3H-C(O)CH
~1.85m6HCH ₂ (adamantane cage)
~1.60m6HCH ₂ (adamantane cage)
~1.25s2HCH (adamantane cage)
~0.85s6H-CH ₃ (adamantane cage)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~212C =O
~50C -C(O)CH₃
~48C H₂
~42C H
~32C (CH₃)₂
~30-C H₃ (acetyl)
~28-C H₃ (adamantane)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (alkane)
~1710StrongC=O stretch (ketone)[1][2][3]
~1460MediumC-H bend (methylene)
~1370MediumC-H bend (methyl)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
206Moderate[M]⁺ (Molecular Ion)
191Low[M - CH₃]⁺
163Strong[M - COCH₃]⁺
43Very Strong[CH₃CO]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.

    • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl group.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

  • Spatula

  • Agate mortar and pestle (for KBr method)

  • Hydraulic press (for KBr method)

Procedure (ATR Method):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the background spectrum.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Suitable solvent (e.g., methanol or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

    • Set the ionization source parameters. For EI, a standard electron energy of 70 eV is typically used.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

    • The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structural Elucidation Prep_NMR Dissolve in CDCl3 Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR NMR Tube Prep_IR Solid Sample (ATR/KBr) Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Sample Holder Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometer Prep_MS->Acq_MS Direct Infusion/GC Analysis_NMR Chemical Shifts & Coupling Acq_NMR->Analysis_NMR FID Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Interferogram Analysis_MS Molecular Weight & Fragmentation Acq_MS->Analysis_MS Mass Spectrum Structure Confirm Structure of This compound Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the spectral analysis of this compound.

Mass_Spec_Fragmentation Mol_Ion [M]⁺ m/z = 206 Frag1 [M - CH₃]⁺ m/z = 191 Mol_Ion->Frag1 - •CH₃ Frag2 [M - COCH₃]⁺ m/z = 163 Mol_Ion->Frag2 - •COCH₃ Frag3 [CH₃CO]⁺ m/z = 43 Mol_Ion->Frag3 - •C₁₃H₂₁

Caption: Predicted mass spectrometry fragmentation of this compound.

References

Technical Guide: Solubility of 1-Acetyl-3,5-dimethyl Adamantane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetyl-3,5-dimethyl Adamantane, a key intermediate in the synthesis of various adamantane derivatives. Due to its rigid, bulky, and lipophilic nature, understanding its solubility in different organic solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and provides a visual workflow for the experimental process.

Introduction

This compound is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. The adamantane cage imparts unique physicochemical properties to its derivatives, including high thermal stability, lipophilicity, and metabolic stability. These characteristics make adamantane-containing compounds valuable in drug discovery and materials science. The solubility of this compound is a critical parameter for its handling, reaction setup, purification, and formulation. This guide aims to provide a technical resource for researchers working with this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₂₂O[1][2]
Molecular Weight206.32 g/mol [1][2]
AppearanceWhite crystalline powder
Melting PointNot available
Boiling PointNot available

Solubility Profile

Currently, limited quantitative data on the solubility of this compound in a wide range of organic solvents is publicly available. The following table summarizes the qualitative solubility information gathered from various sources. It is important to note that "sparingly soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble
MethanolSoluble (with faint turbidity)
ChloroformSparingly Soluble
Ethyl AcetateSlightly Soluble

This data is based on information for the closely related compound 1-Acetamido-3,5-dimethyladamantane, which is expected to have a similar solubility profile due to structural similarities.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Calibrated pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent using the following formula:

    Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

4.3. Data Reporting

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 1-Acetyl-3,5-dimethyl Adamantane to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F H Analyze via HPLC/GC F->H G Prepare standard solutions G->H I Construct calibration curve H->I J Determine concentration I->J K Final Solubility Data (g/L, mg/mL, mol/L) J->K Calculate Solubility

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available solubility information for this compound and provided a detailed, robust experimental protocol for its quantitative determination. The provided workflow visualization offers a clear and concise overview of the experimental steps. Accurate and comprehensive solubility data is paramount for the effective utilization of this compound in research and development. It is anticipated that the protocol outlined herein will facilitate the generation of such valuable data, thereby supporting advancements in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure.[1][2][3] The incorporation of the adamantane scaffold can enhance the thermal stability and influence the melting point of organic molecules.[1] 1-Acetyl-3,5-dimethyl Adamantane, a derivative with both acetyl and methyl substitutions, is expected to exhibit unique physicochemical properties. This document outlines the standard experimental protocols for characterizing the thermal stability and melting point of this compound.

Physicochemical Properties

While specific experimental values for this compound are not published, the general properties of adamantane derivatives suggest it is a crystalline solid at room temperature with a relatively high melting point compared to non-caged hydrocarbons of similar molecular weight.[4]

Experimental Protocols for Thermal Analysis

To determine the melting point and thermal stability of this compound, the following experimental methodologies are recommended.

The melting point of a crystalline solid is a critical physical property for identification and purity assessment.[5][6] For a pure compound, a sharp melting range of 0.5-1.0°C is expected.[5]

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[7][8]

  • Apparatus: A digital melting point apparatus (e.g., Mel-Temp or similar) is used.[5][9] The apparatus consists of a heated block to ensure uniform temperature distribution.[5]

  • Initial Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to obtain an approximate melting range.[9]

  • Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.[5][6] This process should be repeated to ensure consistency.[5]

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis start Start powder Powder the Sample start->powder pack Pack Capillary Tube (1-2 mm) powder->pack place Place in Apparatus pack->place heat_fast Rapid Heating (~10°C/min) place->heat_fast Initial Run approx_mp Determine Approx. MP heat_fast->approx_mp heat_slow Slow Heating (~2°C/min) approx_mp->heat_slow Precise Run record Record MP Range heat_slow->record end End record->end

Figure 1: Experimental workflow for melting point determination.

TGA is used to measure the thermal stability of a material by monitoring the change in mass as a function of temperature in a controlled atmosphere.[10][11][12] This analysis provides the decomposition temperature of the compound.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.[13][14] An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative degradation, with a constant flow rate.[11]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[11]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[12]

tga_workflow cluster_setup Instrument Setup cluster_run TGA Measurement start_tga Start weigh Weigh Sample (5-10 mg) start_tga->weigh load Load into TGA Crucible weigh->load purge Purge with Inert Gas load->purge heat Heat at Constant Rate (e.g., 10°C/min) purge->heat record_mass Record Mass vs. Temperature heat->record_mass analyze Analyze TGA/DTG Curves record_mass->analyze end_tga End analyze->end_tga

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to determine melting points, glass transitions, and other phase transitions.[15][16]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: A common method is a heat-cool-heat cycle.

    • First Heating: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.

    • Cooling: The sample is cooled at a controlled rate (e.g., 10°C/min) to observe crystallization.

    • Second Heating: The sample is heated again at the same rate to observe the glass transition (if any) and melting behavior of the recrystallized material.

  • Data Analysis: The heat flow is plotted against temperature. An endothermic peak represents melting, and the peak temperature is taken as the melting point.[16] The area under the peak corresponds to the enthalpy of fusion.[17]

dsc_workflow cluster_dsc_prep Sample Preparation cluster_dsc_analysis DSC Analysis start_dsc Start weigh_dsc Weigh Sample (2-5 mg) start_dsc->weigh_dsc seal Seal in DSC Pan weigh_dsc->seal load_dsc Load Sample & Reference seal->load_dsc heat1 1. Heat (e.g., 10°C/min) load_dsc->heat1 Erase Thermal History cool 2. Cool (e.g., 10°C/min) heat1->cool Observe Crystallization heat2 3. Heat (e.g., 10°C/min) cool->heat2 Measure Transitions analyze_dsc Analyze Thermogram heat2->analyze_dsc end_dsc End analyze_dsc->end_dsc

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).

Data Presentation

The data obtained from the aforementioned experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Melting Point Data for this compound

Parameter Value
Onset of Melting (°C) To be determined
Completion of Melting (°C) To be determined

| Melting Range (°C) | To be determined |

Table 2: Thermal Stability Data from TGA for this compound

Parameter Value
Onset of Decomposition (Tonset, °C) To be determined
Temperature of Max. Decomposition Rate (Tpeak, °C) To be determined

| Residual Mass at 600°C (%) | To be determined |

Table 3: Thermodynamic Data from DSC for this compound

Parameter Value
Melting Point (Tm, °C) To be determined
Enthalpy of Fusion (ΔHf, J/g) To be determined
Crystallization Temperature (Tc, °C) To be determined
Enthalpy of Crystallization (ΔHc, J/g) To be determined

| Glass Transition Temperature (Tg, °C) | To be determined (if applicable) |

Conclusion

While specific experimental data for this compound is not currently published, this guide provides the necessary experimental framework for its comprehensive thermal characterization. The protocols for melting point determination, TGA, and DSC are robust methods to obtain crucial data on the compound's purity, thermal stability, and phase behavior. The rigid adamantane core is expected to confer high thermal stability, and the determination of these properties is essential for its potential applications in drug development and materials science.

References

An In-depth Technical Guide on 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-3,5-dimethyl adamantane, a ketone derivative of the tricyclic hydrocarbon adamantane, represents a unique chemical entity with potential applications in medicinal chemistry and materials science. This whitepaper provides a comprehensive overview of the discovery, synthesis, and known properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its chemical and physical characteristics. While the biological activity of this specific adamantane derivative remains largely unexplored, this guide serves as a foundational resource for researchers interested in its further investigation and potential applications.

Introduction

Adamantane and its derivatives have garnered significant attention in the scientific community due to their rigid, cage-like structure, high lipophilicity, and remarkable thermal and chemical stability. These properties have led to their use in a wide range of applications, from antiviral drugs like Amantadine and the Alzheimer's medication Memantine to the development of advanced polymers and lubricants. The unique three-dimensional structure of the adamantane cage allows for precise substitution at its bridgehead positions, enabling the synthesis of a diverse array of functionalized derivatives.

This guide focuses specifically on this compound, a molecule that combines the bulky, lipophilic adamantane core with a reactive acetyl group. This combination of functionalities makes it an intriguing candidate for further chemical modification and biological evaluation.

Discovery and History

The initial discovery and first reported synthesis of this compound are not well-documented in publicly accessible scientific literature. While the parent compound, adamantane, was first isolated in 1933 and its synthesis was achieved in 1941, the history of this specific dimethylated acetyl derivative is less clear.

A significant development in the synthesis of this compound is detailed in a patent filed in the early 2000s, which describes a method for its preparation. This suggests that while the compound may have been synthesized earlier, its documented preparation and characterization became more prominent with the filing of this patent. The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 40430-57-7 .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 40430-57-7[1]
Molecular Formula C₁₄H₂₂O[1]
Molecular Weight 206.32 g/mol [1]
Alternate Name 3,5-Dimethyl-1-adamantyl Methyl Ketone[1]

Synthesis of this compound

Two primary synthetic approaches for this compound can be considered: a patented method involving aerobic oxidation and the classical Friedel-Crafts acylation.

Patented Synthesis via Aerobic Oxidation

A specific method for the synthesis of 1-acetyl-3,5-dimethyladamantane is detailed in U.S. Patent US06429314B1. This procedure involves the cobalt-catalyzed aerobic oxidation of 1,3-dimethyladamantane in the presence of biacetyl.[2]

Experimental Protocol:

A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 ml) is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours.[2] Gas chromatographic analysis of the reaction mixture reveals the formation of 1-acetyl-3,5-dimethyladamantane with a yield of 58%.[2] A notable side-product, 1-acetyl-3,5-dimethyl-7-adamantanol, is also formed with a yield of 22%.[2] The conversion rate of 1,3-dimethyladamantane is reported to be 94%.[2]

Quantitative Data Summary:

Reactant/ProductMolar Ratio/AmountYield
1,3-Dimethyladamantane3 mmol-
Biacetyl18 mmol-
N-Hydroxyphthalimide0.3 mmol-
Cobalt (II) acetate0.015 mmol-
Acetic Acid3 ml-
1-Acetyl-3,5-dimethyladamantane -58%
1-Acetyl-3,5-dimethyl-7-adamantanol-22%

Experimental Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1,3-Dimethyladamantane 1,3-Dimethyladamantane Reaction Mixture Reaction Mixture 1,3-Dimethyladamantane->Reaction Mixture Biacetyl Biacetyl Biacetyl->Reaction Mixture N-Hydroxyphthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide->Reaction Mixture Cobalt(II) acetate Cobalt(II) acetate Cobalt(II) acetate->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture 75°C 75°C Stirring Stirring 75°C->Stirring Oxygen (1 atm) Oxygen (1 atm) Oxygen (1 atm)->Stirring 8 hours 8 hours 8 hours->Stirring 1-Acetyl-3,5-dimethyladamantane 1-Acetyl-3,5-dimethyladamantane 1-Acetyl-3,5-dimethyl-7-adamantanol 1-Acetyl-3,5-dimethyl-7-adamantanol Reaction Mixture->Stirring Mix Product Mixture Product Mixture Stirring->Product Mixture Yields Product Mixture->1-Acetyl-3,5-dimethyladamantane 58% Product Mixture->1-Acetyl-3,5-dimethyl-7-adamantanol 22%

Caption: Workflow for the patented synthesis of this compound.

Theoretical Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl and alkyl ketones.[3][4] This electrophilic aromatic substitution reaction involves the reaction of an arene or an activated alkane with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[3][4]

For the synthesis of this compound, this would involve the reaction of 1,3-dimethyladamantane with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hypothetical Reaction Scheme:

G cluster_reactants cluster_catalyst cluster_product 1,3-Dimethyladamantane 1,3-Dimethyladamantane Acetyl Chloride Acetyl Chloride AlCl₃ AlCl₃ AlCl₃->Reaction 1-Acetyl-3,5-dimethyladamantane 1-Acetyl-3,5-dimethyladamantane Reaction->1-Acetyl-3,5-dimethyladamantane + HCl

Caption: Proposed Friedel-Crafts acylation of 1,3-dimethyladamantane.

Logical Relationship of Friedel-Crafts Acylation Mechanism:

The mechanism of the Friedel-Crafts acylation involves the initial formation of a highly electrophilic acylium ion, which then attacks the electron-rich adamantane core.

G Acetyl Chloride Acetyl Chloride Acylium Ion Formation Acylium Ion Formation Acetyl Chloride->Acylium Ion Formation AlCl₃ AlCl₃ AlCl₃->Acylium Ion Formation Electrophilic Attack Electrophilic Attack Acylium Ion Formation->Electrophilic Attack Acylium Ion Deprotonation Deprotonation Electrophilic Attack->Deprotonation Carbocation Intermediate 1-Acetyl-3,5-dimethyladamantane 1-Acetyl-3,5-dimethyladamantane Deprotonation->1-Acetyl-3,5-dimethyladamantane 1,3-Dimethyladamantane 1,3-Dimethyladamantane 1,3-Dimethyladamantane->Electrophilic Attack

Caption: Mechanistic steps of the Friedel-Crafts acylation.

Biological Activity and Potential Applications

Currently, there is a notable absence of published research specifically detailing the biological activity or pharmacological properties of this compound. While many adamantane derivatives have been extensively studied and developed as therapeutic agents, this particular compound remains an area ripe for investigation.

The presence of the acetyl group offers a potential site for further chemical modifications, such as conversion to an oxime, hydrazone, or other derivatives, which could be screened for a variety of biological activities. Given the established neuroprotective effects of other dimethyl-adamantane derivatives like Memantine, exploring the neurological effects of this compound and its derivatives could be a promising avenue of research.

Characterization Data

Conclusion

This compound is a synthetically accessible derivative of adamantane with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the current knowledge on this compound, including a detailed experimental protocol for its synthesis. The lack of data on its biological activity presents a clear opportunity for future research. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers embarking on the study of this intriguing molecule. Further investigation into its synthesis optimization, characterization, and biological evaluation is warranted to unlock its full potential.

References

Uncharted Territory: The Biological Activity of 1-Acetyl-3,5-dimethyl Adamantane Remains Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 1-Acetyl-3,5-dimethyl Adamantane. While synthesis of the compound is documented, there is currently no available data on its potential therapeutic effects, mechanism of action, or any associated in-vitro or in-vivo studies.

Researchers and drug development professionals will find that the biological profile of this compound is largely unexplored. Extensive searches for its biological activity, including potential antiviral, antibacterial, or receptor-binding properties, have yielded no specific results. Consequently, crucial quantitative data such as IC50, EC50, and binding affinities are absent from the scientific record.

Synthesis of this compound

While biological data is lacking, the chemical synthesis of this compound has been described. One documented method involves the reaction of 1,3-dimethyladamantane with biacetyl in the presence of N-hydroxyphthalimide and cobalt (II) acetate in acetic acid under an oxygen atmosphere.[1] This process yields 1-acetyl-3,5-dimethyladamantane, along with other byproducts.[1]

Another patent document outlines a similar acylation method, which also results in the formation of 1-acetyl-3,5-dimethyladamantane.[2] These resources provide a foundational understanding of the compound's chemical properties and preparation.

Future Directions

The absence of biological data for this compound presents a unique opportunity for novel research. The adamantane core is a well-known pharmacophore present in several approved drugs, suggesting that derivatives such as this compound could possess interesting biological properties.

Future research endeavors could focus on a broad range of screening assays to elucidate any potential therapeutic value. This could include, but is not limited to:

  • Antiviral assays: Testing against a panel of viruses, given that the adamantane scaffold is a known feature of antiviral agents.

  • Antibacterial and antifungal screens: To determine any potential antimicrobial activity.

  • Receptor binding assays: To identify potential molecular targets within the human body.

  • Cytotoxicity assays: To establish a preliminary safety profile.

As no biological studies have been published, there are no established experimental protocols or signaling pathways to report at this time. The scientific community is encouraged to explore the potential of this molecule, which may hold undiscovered therapeutic benefits.

References

Commercial Suppliers and Technical Guide for 1-Acetyl-3,5-dimethyl Adamantane in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Acetyl-3,5-dimethyl Adamantane, a key intermediate in the synthesis of novel therapeutic agents. This document outlines commercial sources for the compound, summarizes its chemical properties, and details its primary application in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, such as Memantine. Experimental protocols and relevant signaling pathways are also discussed to support researchers in neuropharmacology and drug discovery.

Commercial Availability

This compound (CAS No. 40430-57-7) is available from several commercial suppliers specializing in research-grade chemicals. While pricing is subject to change and often dependent on the quantity ordered, the following table provides a summary of key suppliers and available data. Researchers are advised to request quotes directly from the suppliers for the most current information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity/Specification Notes
Santa Cruz Biotechnology, Inc. [1]This compound40430-57-7C₁₄H₂₂O206.32For Research Use Only.[1]
BOC Sciences This compound40430-57-7C₁₄H₂₂O206.32Inquire for details.
BLD Pharm [2]This compound40430-57-7C₁₄H₂₂O206.32Inquire for details.[2]
BenchChem [3]This compound40430-57-7C₁₄H₂₂O206.32For research use only.

Synthesis and Experimental Protocols

This compound is a crucial precursor in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an established NMDA receptor antagonist used in the treatment of neurodegenerative diseases like Alzheimer's.[4] The following sections detail the synthesis of this compound and its subsequent conversion to Memantine.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 1,3-dimethyladamantane.[3]

Experimental Protocol:

  • A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, and 0.015 mmol of cobalt (II) acetate is prepared in 3 ml of acetic acid.

  • The reaction mixture is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours.

  • Gas chromatographic analysis of the reaction mixture is used to determine the products.

  • This procedure has been reported to yield 1-acetyl-3,5-dimethyladamantane at 58% and 1-acetyl-3,5-dimethyl-7-adamantanol at 22%, with a 94% conversion rate of 1,3-dimethyladamantane.[3]

Synthesis of Memantine Hydrochloride from this compound

The conversion of this compound to Memantine typically involves the hydrolysis of the acetyl group to yield the amine, followed by salt formation.

Experimental Protocol:

  • Hydrolysis: 44 g of 1-Acetamido-3,5-dimethyladamantane (a related intermediate) is refluxed with sodium hydroxide in diethylene glycol for 6 hours.[5]

  • Workup: After cooling, water and methylene chloride are added to the reaction mixture. The layers are separated, and the organic layer is distilled under vacuum.[5]

  • Salt Formation: The resulting residue is dissolved in ethyl acetate, and ethyl acetate hydrochloride is added. The mixture is stirred for 5 hours at 25-30°C and then cooled to 0-5°C for 1 hour to precipitate the product.[5]

  • Purification: The separated solid is filtered and dried to yield Memantine hydrochloride.[5]

A visual representation of the synthetic workflow is provided below.

G cluster_synthesis Synthesis of this compound cluster_conversion Conversion to Memantine HCl 1_3_dimethyladamantane 1,3-Dimethyladamantane Reaction_1 Stir at 75°C for 8h 1_3_dimethyladamantane->Reaction_1 Reagents_1 Biacetyl, N-hydroxyphthalimide, Cobalt (II) acetate, Acetic acid, O₂ Reagents_1->Reaction_1 Product_1 This compound Reaction_1->Product_1 Product_1_c This compound Reaction_2 Reflux for 6h Product_1_c->Reaction_2 Reagents_2 NaOH, Diethylene glycol Reagents_2->Reaction_2 Intermediate 1-Amino-3,5-dimethyladamantane Reaction_2->Intermediate Reaction_3 Stir at 25-30°C then 0-5°C Intermediate->Reaction_3 Reagents_3 Ethyl acetate HCl Reagents_3->Reaction_3 Product_2 Memantine Hydrochloride Reaction_3->Product_2

Synthetic Workflow for Memantine HCl

Biological Context: NMDA Receptor Antagonist Signaling Pathway

While this compound is primarily an intermediate, its significance in research is tied to the biological activity of its derivative, Memantine, as an NMDA receptor antagonist. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[6] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[6]

NMDA receptor antagonists, like Memantine, block the receptor's ion channel, preventing excessive influx of calcium ions (Ca²⁺).[6] This modulation of glutamatergic neurotransmission is the basis for its therapeutic effects. The signaling pathway involves several downstream effects.

Key aspects of the NMDA receptor antagonist signaling pathway include:

  • Inhibition of Excitotoxicity: By blocking the NMDA receptor, antagonists prevent the excessive Ca²⁺ influx that triggers neurotoxic intracellular cascades.[6]

  • Modulation of Downstream Signaling: The activation of NMDA receptors influences numerous downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[7] Inhibition of the NMDA receptor can, therefore, modulate these pathways.

  • Impact on Synaptic Plasticity: While blocking excitotoxicity, NMDA receptor antagonists can also affect normal synaptic plasticity, which is a consideration in their therapeutic application.[8]

The following diagram illustrates the simplified signaling pathway of an NMDA receptor and the action of an antagonist.

G cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Glutamate Glutamate Glutamate->NMDA_Receptor Activates Antagonist NMDA Receptor Antagonist (e.g., Memantine) Antagonist->NMDA_Receptor Blocks Downstream Downstream Signaling (e.g., ERK Pathway) Ca_Influx->Downstream Neuroprotection Neuroprotection/ Modulation of Synaptic Plasticity Downstream->Neuroprotection

NMDA Receptor Antagonist Action

References

Methodological & Application

Synthesis of 1-Acetyl-3,5-dimethyl Adamantane from 1,3-dimethyladamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-acetyl-3,5-dimethyladamantane from 1,3-dimethyladamantane. The protocols are intended for use by trained organic chemists in a research and development setting.

Introduction

1-Acetyl-3,5-dimethyladamantane is a ketone derivative of adamantane, a rigid, tricyclic hydrocarbon. Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including high lipophilicity, thermal stability, and a rigid cage-like structure. The synthesis of functionalized adamantanes is a key step in the development of novel therapeutics and advanced materials. This application note details a cobalt-catalyzed acylation method for the preparation of 1-acetyl-3,5-dimethyladamantane.

Reaction Principle

The synthesis of 1-acetyl-3,5-dimethyladamantane is achieved through the acylation of 1,3-dimethyladamantane. The described protocol utilizes a cobalt(II) acetate catalyst in conjunction with N-hydroxyphthalimide and biacetyl as the acetylating agent in an acetic acid solvent system under an oxygen atmosphere. This method represents a direct approach to functionalize the adamantane core at a tertiary carbon position.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
1,3-Dimethyladamantane≥98%Commercially Available
Biacetyl≥97%Commercially Available
N-Hydroxyphthalimide (NHPI)≥97%Commercially Available
Cobalt(II) acetate tetrahydrate≥98%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Silica Gel230-400 meshCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Oxygen balloon or access to an oxygen line

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Reaction Setup

G cluster_setup Reaction Setup Flask Round-bottom flask Stirrer Magnetic Stirrer/ Heating Mantle Flask->Stirrer Condenser Condenser Flask->Condenser Oxygen Oxygen Balloon Condenser->Oxygen

Caption: Reaction setup for the synthesis.

Procedure
  • Reaction Mixture Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), and cobalt(II) acetate (0.015 mmol).

  • Solvent Addition: Add 3 mL of glacial acetic acid to the reaction mixture.

  • Reaction Conditions: Place the flask under an oxygen atmosphere (1 atm, e.g., using an oxygen balloon) and stir the mixture at 75°C for 8 hours. The reaction should be monitored for completion by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. The primary byproduct of this reaction is 1-acetyl-3,5-dimethyl-7-adamantanol[1]. Separation of the desired ketone from the more polar alcohol byproduct can be achieved by column chromatography on silica gel. b. Prepare a silica gel column using a suitable non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis of the crude product. The less polar 1-acetyl-3,5-dimethyladamantane will elute before the more polar alcohol byproduct. c. Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 1-acetyl-3,5-dimethyladamantane.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Amount (mmol)Molar RatioYield (%)
1,3-DimethyladamantaneC₁₂H₂₀164.293194 (Conversion)
BiacetylC₄H₆O₂86.09186-
N-HydroxyphthalimideC₈H₅NO₃163.130.30.1-
Cobalt(II) acetateC₄H₆CoO₄177.020.0150.005-
1-Acetyl-3,5-dimethyladamantane C₁₄H₂₂O 206.32 - - 58 [1]
1-Acetyl-3,5-dimethyl-7-adamantanolC₁₄H₂₂O₂222.32--22[1]

Characterization of 1-Acetyl-3,5-dimethyladamantane

The identity and purity of the synthesized 1-acetyl-3,5-dimethyladamantane can be confirmed by various spectroscopic methods. The following table summarizes the expected characteristic data.

TechniqueExpected Data
¹H NMR Signals corresponding to the adamantane cage protons and the two methyl groups at positions 3 and 5, as well as a singlet for the acetyl methyl protons (typically around 2.1 ppm).
¹³C NMR A signal for the carbonyl carbon (typically >200 ppm), signals for the quaternary carbons of the adamantane cage (including those bearing the methyl groups and the acetyl group), and signals for the methylene and methine carbons of the adamantane skeleton, as well as signals for the methyl carbons.
IR Spectroscopy A strong absorption band characteristic of a saturated ketone C=O stretch, expected around 1700-1725 cm⁻¹. C-H stretching and bending vibrations for the adamantane cage and methyl groups will also be present.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 206.32. Common fragmentation patterns for adamantyl ketones include α-cleavage, resulting in the loss of the acetyl group or a methyl group from the acetyl moiety.

Logical Workflow

G start Start: Reagents and Glassware mix Combine Reactants and Catalyst in Acetic Acid start->mix react Heat at 75°C under Oxygen Atmosphere for 8h mix->react workup Aqueous Work-up: - Dilute with Ether - Wash with NaHCO₃, H₂O, Brine - Dry and Concentrate react->workup purify Purification by Column Chromatography workup->purify characterize Characterization: - NMR - IR - MS purify->characterize product Final Product: 1-Acetyl-3,5-dimethyl Adamantane characterize->product

Caption: Overall workflow for the synthesis and characterization.

Chemical Reaction Diagram

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products DMA 1,3-Dimethyladamantane Product 1-Acetyl-3,5-dimethyladamantane DMA->Product + Biacetyl Biacetyl Catalyst Co(OAc)₂ / NHPI Solvent Acetic Acid Atmosphere O₂ (1 atm), 75°C Byproduct 1-Acetyl-3,5-dimethyl-7-adamantanol Product->Byproduct + (Side Product)

Caption: Chemical reaction scheme.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Acetic acid is corrosive; handle with care.

  • Diethyl ether is extremely flammable; ensure there are no ignition sources nearby during its use.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Conversion: If the conversion of 1,3-dimethyladamantane is low, ensure that the reaction was maintained at the correct temperature and that the oxygen atmosphere was present throughout the reaction. The quality of the catalyst can also affect the reaction rate.

  • Difficult Purification: If the separation of the product and byproduct by column chromatography is challenging, try using a shallower solvent gradient or a different solvent system. It may also be beneficial to use a longer chromatography column for better separation.

  • Product Identification: If the spectroscopic data does not match the expected values, consider the possibility of incomplete purification or the presence of isomers. Further purification or 2D NMR experiments may be necessary to confirm the structure.

Conclusion

The protocol described provides a direct method for the synthesis of 1-acetyl-3,5-dimethyladamantane from 1,3-dimethyladamantane. Careful execution of the experimental procedure and purification steps should yield the desired product in moderate yield. This synthetic route offers a valuable tool for researchers in the fields of medicinal chemistry and materials science for the preparation of functionalized adamantane derivatives.

References

Application Notes and Protocols for the Synthesis of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 1-acetyl-3,5-dimethyladamantane, a valuable intermediate in medicinal chemistry and drug development. The adamantane core, with its unique lipophilic and rigid structure, is a privileged scaffold in the design of therapeutic agents. This document outlines two synthetic routes: a cobalt-catalyzed acylation using biacetyl and a representative Friedel-Crafts acylation, providing researchers with methodologies to access this key building block. Detailed experimental procedures, data presentation in tabular format, and visualizations of the workflow and reaction mechanism are included to facilitate comprehension and reproducibility.

Introduction

Adamantane and its derivatives have garnered significant attention in the field of medicinal chemistry due to their unique structural and physicochemical properties. The rigid, tricyclic cage structure of adamantane imparts high lipophilicity and metabolic stability to molecules, making it a desirable scaffold for the development of drugs targeting the central nervous system and for antiviral therapies. 1-Acetyl-3,5-dimethyladamantane serves as a crucial intermediate for the synthesis of more complex bioactive molecules.

Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an aromatic or aliphatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2][3] This reaction proceeds via an electrophilic substitution mechanism to introduce an acyl group onto the substrate. While the traditional Friedel-Crafts acylation is widely used, alternative methods, such as transition metal-catalyzed acylations, have also been developed.

This document provides a detailed protocol for a cobalt-catalyzed acylation of 1,3-dimethyladamantane, as well as a general protocol for a traditional Friedel-Crafts acylation to yield 1-acetyl-3,5-dimethyladamantane.

Synthetic Workflow and Mechanism

The overall synthetic approach involves the acylation of 1,3-dimethyladamantane to produce the target compound, 1-acetyl-3,5-dimethyladamantane.

cluster_reactants Reactants cluster_reaction Acylation Reaction cluster_product Product & Purification 1,3-Dimethyladamantane 1,3-Dimethyladamantane Reaction Vessel Reaction Vessel 1,3-Dimethyladamantane->Reaction Vessel Acylating Agent Acylating Agent Acylating Agent->Reaction Vessel Catalyst, Solvent, Heat Crude Product Crude Product Reaction Vessel->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography 1-Acetyl-3,5-dimethyl Adamantane This compound Purification->this compound

Diagram 1: General workflow for the synthesis of 1-acetyl-3,5-dimethyladamantane.

The mechanism of the traditional Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich adamantane substrate.

Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-C≡O⁺---[AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion_Complex Intermediate_Complex Intermediate Carbocation Complex Acylium_Ion_Complex->Intermediate_Complex Adamantane 1,3-Dimethyl-Adamantane Adamantane->Intermediate_Complex + Acylium Ion Product_Complex Product-Lewis Acid Complex Intermediate_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Diagram 2: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Acylation of 1,3-Dimethyladamantane

This protocol is based on a documented procedure and utilizes a cobalt(II) acetate catalyst.[4]

Materials and Reagents:

  • 1,3-Dimethyladamantane

  • Biacetyl

  • N-hydroxyphthalimide

  • Cobalt(II) acetate

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Oxygen supply (balloon or direct line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), and cobalt(II) acetate (0.015 mmol).

  • Add acetic acid (3 mL) to the flask to dissolve the reactants.

  • Flush the flask with oxygen and maintain a positive pressure of oxygen (1 atm) using a balloon or a direct line.

  • Stir the reaction mixture at 75 °C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

  • The conversion and yield can be determined by gas chromatographic analysis.[4]

Protocol 2: Representative Friedel-Crafts Acylation

This is a general protocol for a traditional Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst. This procedure is based on established principles of Friedel-Crafts reactions and may require optimization for this specific substrate.[1][2][3]

Materials and Reagents:

  • 1,3-Dimethyladamantane

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Add 1,3-dimethyladamantane (1 equivalent) and anhydrous dichloromethane to the flask and cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the stirred solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Results and Data Presentation

The following tables summarize the reaction conditions and expected product characterization data.

Table 1: Summary of Synthetic Protocols

ParameterProtocol 1: Cobalt-Catalyzed AcylationProtocol 2: Representative Friedel-Crafts Acylation
Starting Material 1,3-Dimethyladamantane1,3-Dimethyladamantane
Acylating Agent BiacetylAcetyl Chloride
Catalyst/Reagent Cobalt(II) acetate / N-hydroxyphthalimideAluminum Chloride (AlCl₃)
Solvent Acetic AcidDichloromethane (DCM)
Temperature 75 °C0 °C to Room Temperature
Reaction Time 8 hours3-6 hours
Reported Yield 58%[4]Yields may vary and require optimization
Byproducts 1-acetyl-3,5-dimethyl-7-adamantanol (22%)[4]Potential for di-acylated products

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol
Appearance Expected to be a solid or oil
¹H NMR (CDCl₃) Estimated: δ 2.10 (s, 3H, -COCH₃), 1.00-2.00 (m, 19H, adamantane protons)
¹³C NMR (CDCl₃) Estimated: δ 212 (-C=O), 50-60 (quaternary C), 30-50 (CH and CH₂), 25-35 (CH₃)
IR (KBr, cm⁻¹) Estimated: ~2900 (C-H stretch), ~1700 (C=O stretch)
Mass Spec (EI) Estimated: m/z 206 [M]⁺, 163 [M-COCH₃]⁺

Note: The spectroscopic data provided are estimations based on typical values for similar chemical structures. No publicly available experimental spectra were found during the literature search.

Conclusion

The protocols provided herein offer viable synthetic routes to 1-acetyl-3,5-dimethyladamantane. The cobalt-catalyzed method presents a documented procedure with a reported yield, while the representative Friedel-Crafts acylation provides a more traditional approach that can be optimized for specific laboratory conditions. The synthesis of this key intermediate opens avenues for the development of novel adamantane-based compounds for various therapeutic applications. Researchers are encouraged to use these notes as a guide and to adapt the procedures as necessary to achieve their synthetic goals.

References

1-Acetyl-3,5-dimethyl Adamantane: A Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 1-acetyl-3,5-dimethyl adamantane, focusing on its synthesis and potential as a building block in organic chemistry. While its direct applications in multi-step syntheses are not widely documented in publicly available literature, its structural similarity to key intermediates in pharmaceutical synthesis, such as in the production of Memantine, suggests potential utility. This note provides the synthesis of the title compound and explores its hypothetical applications based on established ketone chemistry.

Introduction to the Adamantane Scaffold

The adamantane moiety is a versatile and valuable building block in medicinal chemistry and materials science. Its rigid, lipophilic, and three-dimensional cage structure can impart unique properties to molecules. Introducing an adamantane group can enhance the pharmacological profile of a drug by improving its metabolic stability, modulating its lipophilicity for better membrane permeability, and providing a rigid scaffold for precise positioning of functional groups.

This compound is a derivative that possesses a reactive ketone functional group, making it a potential starting point for the synthesis of more complex adamantane-containing molecules.

Synthesis of this compound

A documented method for the synthesis of this compound involves the cobalt-catalyzed aerobic oxidation of 1,3-dimethyladamantane in the presence of biacetyl.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 1,3-dimethyladamantane

  • Biacetyl

  • N-hydroxyphthalimide (NHPI)

  • Cobalt (II) acetate

  • Acetic acid

  • Oxygen gas

Procedure:

  • In a reaction vessel, combine 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 ml).

  • Stir the mixture at 75°C under an oxygen atmosphere (1 atm) for 8 hours.

  • Monitor the reaction progress using gas chromatography.

Results:

The reaction yields a mixture of products. The primary products are 1-acetyl-3,5-dimethyladamantane and 1-acetyl-3,5-dimethyl-7-adamantanol.

ProductYield
1-acetyl-3,5-dimethyladamantane58%
1-acetyl-3,5-dimethyl-7-adamantanol22%
Conversion of 1,3-dimethyladamantane 94%

Table 1: Reaction yields for the synthesis of this compound.[1]

G cluster_reactants Reactants cluster_catalysts Catalysts & Solvent cluster_products Products 1,3-Dimethyladamantane 1,3-Dimethyladamantane Reaction Reaction 1,3-Dimethyladamantane->Reaction Biacetyl Biacetyl Biacetyl->Reaction O2 O2 O2->Reaction Co(OAc)2 Co(OAc)2 Co(OAc)2->Reaction N-hydroxyphthalimide N-hydroxyphthalimide N-hydroxyphthalimide->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction 1-Acetyl-3,5-dimethyladamantane 1-Acetyl-3,5-dimethyladamantane Reaction->1-Acetyl-3,5-dimethyladamantane 1-Acetyl-3,5-dimethyl-7-adamantanol 1-Acetyl-3,5-dimethyl-7-adamantanol Reaction->1-Acetyl-3,5-dimethyl-7-adamantanol

Caption: Synthesis of this compound.

Potential Synthetic Applications (Hypothetical Protocols)

While specific literature examples of this compound as a synthetic building block are scarce, its ketone functionality allows for a range of standard organic transformations. Below are detailed hypothetical protocols for its potential use.

Conversion to 1-Acetamido-3,5-dimethyladamantane via Beckmann Rearrangement

A plausible application of this compound is its conversion to 1-acetamido-3,5-dimethyladamantane, a key intermediate in the synthesis of the Alzheimer's drug, Memantine. This transformation could be achieved via a two-step process: formation of an oxime followed by a Beckmann rearrangement.

Step 1: Oxime Formation (Hypothetical Protocol)

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 eq.) and pyridine (2 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitate by filtration, wash with water, and dry to yield the oxime.

Step 2: Beckmann Rearrangement (Hypothetical Protocol)

Materials:

  • This compound oxime

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

  • Carefully add the dried oxime (1 eq.) to an excess of polyphosphoric acid or concentrated sulfuric acid at 0°C.

  • Allow the mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetamido-3,5-dimethyladamantane.

G 1-Acetyl-3,5-dimethyladamantane 1-Acetyl-3,5-dimethyladamantane Oxime Formation Oxime Formation 1-Acetyl-3,5-dimethyladamantane->Oxime Formation NH2OH·HCl, Pyridine Adamantane Oxime Adamantane Oxime Oxime Formation->Adamantane Oxime Beckmann Rearrangement Beckmann Rearrangement Adamantane Oxime->Beckmann Rearrangement H+ (e.g., PPA) 1-Acetamido-3,5-dimethyladamantane 1-Acetamido-3,5-dimethyladamantane Beckmann Rearrangement->1-Acetamido-3,5-dimethyladamantane

Caption: Hypothetical conversion to an amide via Beckmann rearrangement.

Alkene Synthesis via Wittig Reaction

The ketone group of this compound can be converted to an alkene using the Wittig reaction. This would allow for the introduction of a variety of substituents at this position, further functionalizing the adamantane core.

Hypothetical Protocol: Methyleneation of this compound

Materials:

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0°C and add the strong base (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should appear.

  • Cool the ylide solution back to 0°C and add a solution of this compound (1 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether or pentane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

G cluster_reagents Reagents cluster_products Products 1-Acetyl-3,5-dimethyladamantane 1-Acetyl-3,5-dimethyladamantane Wittig Reaction Wittig Reaction 1-Acetyl-3,5-dimethyladamantane->Wittig Reaction Wittig Reagent (Ph3P=CH2) Wittig Reagent (Ph3P=CH2) Wittig Reagent (Ph3P=CH2)->Wittig Reaction 1-(1-methylethenyl)-3,5-dimethyladamantane 1-(1-methylethenyl)-3,5-dimethyladamantane Wittig Reaction->1-(1-methylethenyl)-3,5-dimethyladamantane Triphenylphosphine oxide Triphenylphosphine oxide Wittig Reaction->Triphenylphosphine oxide

Caption: Hypothetical alkene synthesis via Wittig reaction.

Conclusion

This compound is a readily synthesizable adamantane derivative. While its direct use as a building block in complex organic synthesis is not extensively reported, its reactive ketone functionality presents opportunities for various chemical transformations. The hypothetical protocols outlined above for the Beckmann rearrangement and Wittig reaction demonstrate its potential for creating more complex and potentially pharmacologically active adamantane derivatives. Further research into the reactivity and applications of this compound could establish it as a valuable tool for medicinal chemists and organic synthesis professionals.

References

Application Notes and Protocols for the Derivatization of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 1-acetyl-3,5-dimethyl adamantane. The unique structural properties of the adamantane cage, such as its rigidity and lipophilicity, make its derivatives promising candidates for drug discovery and materials science.[1][2] The protocols outlined below focus on the derivatization of the acetyl group to generate thiosemicarbazones, hydrazones, and chalcones, classes of compounds known for their diverse biological activities.[3][4][5]

Application Notes: Therapeutic Potential of this compound Derivatives

The derivatization of this compound opens avenues to a wide array of novel molecules with significant therapeutic potential. The adamantane moiety is a well-established pharmacophore that can enhance the pharmacological properties of a parent molecule.[2] By modifying the acetyl group, it is possible to synthesize derivatives with a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity: Adamantane derivatives, particularly thiosemicarbazones and hydrazones, have demonstrated notable activity against various bacterial and fungal strains.[3][4][6] The lipophilic nature of the 3,5-dimethyladamantane core can facilitate the penetration of microbial cell membranes, a key factor in their antimicrobial action.[7] For instance, adamantyl thiosemicarbazones have shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as the fungus Candida albicans.[1][3] Similarly, adamantyl hydrazones have displayed potent activity against Gram-positive bacteria and C. albicans.[4][8] The derivatization of this compound into these scaffolds is a promising strategy for the development of new antimicrobial agents to combat resistant pathogens.

Anticancer Activity: The adamantane scaffold has been incorporated into various anticancer agents.[6] Thiosemicarbazone and chalcone derivatives of adamantane have shown cytotoxicity against several cancer cell lines.[3][5] Adamantyl chalcones, for example, have exhibited anticancer activity against human pancreas cancer cells.[5] The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. The synthesis of novel chalcones from this compound could yield potent and selective anticancer drug candidates.

Antiviral Activity: Adamantane derivatives have a historical significance in antiviral therapy, with amantadine and rimantadine being early examples used against influenza A.[2] While resistance has emerged, the adamantane cage remains a valuable scaffold for the design of new antiviral agents.[2] The derivatization of this compound could lead to novel compounds with activity against a range of viruses.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel derivatives from this compound.

G A 1-Acetyl-3,5-dimethyl Adamantane B Derivatization Reactions (e.g., Condensation) A->B C Novel Adamantane Derivatives (Thiosemicarbazones, Hydrazones, Chalcones) B->C D Purification and Characterization (Chromatography, NMR, MS) C->D E Biological Screening (Antimicrobial, Anticancer, Antiviral) D->E F Lead Compound Identification E->F

Caption: Synthetic and screening workflow for novel adamantane derivatives.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for analogous adamantane derivatives and are proposed for the derivatization of this compound.

Synthesis of 1-(3,5-dimethyladamantan-1-yl)ethan-1-one thiosemicarbazone

This protocol describes the condensation reaction of this compound with thiosemicarbazide to yield the corresponding thiosemicarbazone.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add thiosemicarbazide (1.2 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone.

Synthesis of 1-(3,5-dimethyladamantan-1-yl)ethan-1-one hydrazone

This protocol outlines the synthesis of the hydrazone derivative through the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.5 mmol) to the solution.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Synthesis of a 1-(3,5-dimethyladamantan-1-yl)-3-aryl-2-propen-1-one (Chalcone)

This protocol details the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

Procedure:

  • In a flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (25 mL).

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the formation of the chalcone by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the crude chalcone, wash with water until neutral, and dry.

  • Purify the product by recrystallization from ethanol.

The following diagram illustrates the general reaction scheme for the synthesis of these derivatives.

G cluster_0 Derivatization of this compound A 1-Acetyl-3,5-dimethyl Adamantane E Thiosemicarbazone Derivative A->E + F Hydrazone Derivative A->F + G Chalcone Derivative A->G + B Thiosemicarbazide B->E C Hydrazine Hydrate C->F D Aromatic Aldehyde D->G

Caption: General synthetic routes for the derivatization of this compound.

Data Presentation

The following tables summarize representative quantitative data for analogous adamantane derivatives, which can be expected to be similar for the derivatives of this compound.

Table 1: Physicochemical and Yield Data for Adamantane Derivatives

Derivative ClassStarting Adamantyl KetoneReagentExpected Yield (%)Expected Melting Point (°C)
Thiosemicarbazone1-Adamantyl methyl ketoneThiosemicarbazide85-95180-220
Hydrazone1-Adamantyl methyl ketoneHydrazine hydrate80-90150-190
Chalcone1-Adamantyl methyl ketoneBenzaldehyde70-85120-160

Note: The data presented are based on published results for structurally similar adamantane derivatives and should be considered as estimates for the derivatives of this compound.[3][4][5]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Adamantane Derivatives

Derivative ClassS. aureus (Gram+)E. faecalis (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference
Thiosemicarbazones62.5 - 25031.25 - 125>500125 - 500[1][3]
Hydrazones125 - 500250 - 1000>100062.5 - 250[4][8]
Chalcones16 - 6432 - 12864 - 256>256[5]

Note: The presented MIC values are ranges observed for various derivatives within each class and serve as a guide for the potential activity of this compound derivatives.

Signaling Pathways and Logical Relationships

The biological activity of these adamantane derivatives can be attributed to their interaction with various cellular pathways. For example, the anticancer effects of chalcones are often mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.

The diagram below illustrates a simplified representation of a potential signaling pathway for chalcone-induced apoptosis.

G Chalcone Adamantyl Chalcone Bcl2 Bcl-2 Family (Anti-apoptotic) Chalcone->Bcl2 inhibits Bax Bax/Bak (Pro-apoptotic) Chalcone->Bax activates Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of chalcone-induced apoptosis.

References

Application Notes and Protocols for the Characterization of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3,5-dimethyl adamantane is a derivative of adamantane, a rigid, cage-like hydrocarbon. Adamantane derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including high lipophilicity, thermal stability, and a three-dimensional structure that can influence interactions with biological targets. Accurate and comprehensive characterization of such molecules is paramount for drug discovery, development, and quality control.

These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The provided methodologies and data will serve as a valuable resource for researchers engaged in the synthesis, purification, and analysis of this and related adamantane compounds.

Overall Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr gcms GC-MS Analysis purification->gcms hplc HPLC Analysis purification->hplc structure Structural Elucidation nmr->structure identity Identity Confirmation gcms->identity purity Purity Assessment hplc->purity report Final Report structure->report purity->report identity->report

A logical workflow for the synthesis and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength.

    • Solvent: CDCl₃.

    • Temperature: 25 °C.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Solvent: CDCl₃.

    • Temperature: 25 °C.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Presentation: Estimated NMR Data

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound. These values are based on data for similar adamantane derivatives and known substituent effects.

Table 1: Estimated ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.05s3H-C(O)CH
~1.80-1.95m6HAdamantane CH
~1.65m6HAdamantane CH
~1.45s1HAdamantane CH
~0.85s6HAdamantane -CH

Table 2: Estimated ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~212.0C =O
~48.5Adamantane quaternary C -acetyl
~45.0Adamantane C H₂
~40.0Adamantane C H₂
~34.0Adamantane C H
~32.0Adamantane quaternary C -methyl
~30.0Adamantane -C H₃
~28.0-C(O)C H₃

digraph "NMR_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Dissolve in CDCl3 with TMS)", fillcolor="#FFFFFF", fontcolor="#202124"]; nmr_acq [label="NMR Data Acquisition\n(¹H and ¹³C spectra)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_proc [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)", fillcolor="#FFFFFF", fontcolor="#202124"]; peak_assign [label="Peak Assignment and\nIntegration", fillcolor="#FFFFFF", fontcolor="#202124"]; structure_confirm [label="Structure Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

start -> sample_prep; sample_prep -> nmr_acq; nmr_acq -> data_proc; data_proc -> peak_assign; peak_assign -> structure_confirm; }

Workflow for NMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. It is ideal for confirming the molecular weight and identity of this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

    • Further dilute the stock solution to a final concentration of 10-100 µg/mL.

  • Instrument Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or with a high split ratio, e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Presentation: Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (206.32 g/mol ). The fragmentation pattern is characteristic of adamantane derivatives and ketones.

Table 3: Key Mass Fragments for this compound

m/zRelative IntensityProposed Fragment Ion
206Moderate[M]⁺ (Molecular Ion)
191Low[M - CH₃]⁺
163High[M - COCH₃]⁺ (Loss of acetyl group)
150High[C₁₁H₁₈]⁺ (Fragment from adamantyl cage)[1]
135Moderate[C₁₀H₁₅]⁺ (Fragment from adamantyl cage)
43High[CH₃CO]⁺ (Acetyl cation)

digraph "GCMS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Dilute in volatile solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; gc_separation [label="Gas Chromatographic Separation", fillcolor="#FFFFFF", fontcolor="#202124"]; ms_detection [label="Mass Spectrometric Detection\n(EI, 70 eV)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(Retention time and Mass Spectrum)", fillcolor="#FFFFFF", fontcolor="#202124"]; identity_confirm [label="Identity and Purity Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

start -> sample_prep; sample_prep -> gc_separation; gc_separation -> ms_detection; ms_detection -> data_analysis; data_analysis -> identity_confirm; }

Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is suitable for determining its purity and quantifying any related impurities.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector at a wavelength of 210 nm (ketone chromophore).

Data Presentation: HPLC Data

The primary outcome of the HPLC analysis is a chromatogram showing the retention time of this compound and the percentage purity calculated from the peak area.

Table 4: Expected HPLC Parameters

ParameterExpected Value
Retention Time (tR)Dependent on specific conditions
Purity>95% (typical for purified sample)

digraph "HPLC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Dissolve in Acetonitrile and Filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc_separation [label="HPLC Separation\n(C18 column, Acetonitrile/Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; uv_detection [label="UV Detection\n(210 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(Retention Time and Peak Area)", fillcolor="#FFFFFF", fontcolor="#202124"]; purity_assessment [label="Purity Assessment", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

start -> sample_prep; sample_prep -> hplc_separation; hplc_separation -> uv_detection; uv_detection -> data_analysis; data_analysis -> purity_assessment; }

Workflow for HPLC analysis of this compound.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy for structural elucidation, GC-MS for identity confirmation and volatile impurity profiling, and HPLC for purity assessment ensures a thorough analysis of this important adamantane derivative. Adherence to these protocols will enable researchers to obtain reliable and reproducible data, which is crucial for advancing research and development in fields where adamantane chemistry plays a key role.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Acetyl-3,5-dimethyl Adamantane. Due to the non-polar nature of the adamantane cage and the presence of a ketone functional group, a reversed-phase HPLC (RP-HPLC) method with UV detection is presented. This method is intended for researchers, scientists, and professionals in drug development for the purposes of purity assessment, quantification, and quality control. The provided protocol is a starting point for method development and validation.

Introduction

This compound is a derivative of adamantane, a tricyclic hydrocarbon. Adamantane derivatives have found numerous applications in medicinal chemistry and materials science due to their rigid and lipophilic structure. Accurate and reliable analytical methods are crucial for the characterization and quality control of these compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1][2] This application note outlines a robust RP-HPLC method suitable for the analysis of this compound.

Physicochemical Properties

  • Molecular Formula: C₁₄H₂₂O[3]

  • Molecular Weight: 206.32 g/mol [3]

  • Appearance: Expected to be a white to off-white solid.

  • Solubility: Expected to be soluble in organic solvents like acetonitrile, methanol, and sparingly soluble in water.

Experimental Protocol

Instrumentation and Consumables
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile

  • HPLC grade water

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions

Based on the analysis of similar adamantane derivatives, a reversed-phase method is proposed.[4]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis
Detection Wavelength 210 nm (initial), optimize based on UV scan
Run Time 10 minutes
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Method Validation Parameters (Proposed)

For use in a regulated environment, the method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterSpecification
Linearity R² > 0.999 for a calibration curve of at least five concentration levels.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability) RSD < 2.0% for six replicate injections of a standard solution.
Intermediate Precision RSD < 2.0% for analysis on different days and by different analysts.
Limit of Detection (LOD) To be determined experimentally (e.g., Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) To be determined experimentally (e.g., Signal-to-Noise ratio of 10:1).
Specificity The peak for this compound should be well-resolved from any impurities or degradation products.

Experimental Workflow and Signaling Pathways

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Inject Sample column C18 Column hplc->column Mobile Phase Flow detector UV Detector column->detector Separated Analytes data Data Acquisition and Processing detector->data Signal Output report Report Generation data->report Quantitative Results

Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.

Conclusion

The proposed reversed-phase HPLC method provides a solid foundation for the development of a validated analytical procedure for this compound. The method is expected to be robust, reliable, and suitable for routine quality control and research applications. Further optimization and validation are recommended to ensure the method's suitability for its intended purpose.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 1-Acetyl-3,5-dimethyl Adamantane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development and chemical analysis. The provided methodology is designed for high sensitivity and reproducibility, making it applicable for purity assessment, impurity profiling, and pharmacokinetic studies.

Introduction

This compound is a derivative of adamantane, a tricyclic hydrocarbon known for its rigid, cage-like structure. Adamantane derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. Accurate and reliable analytical methods are crucial for the characterization and quantification of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing both high-resolution separation and definitive mass identification.[1] This document provides a comprehensive protocol for the GC-MS analysis of this specific adamantane derivative.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of this compound samples.

Materials:

  • This compound (CAS 40430-57-7)[2][3]

  • Volatile organic solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate)[1][4]

  • Glass autosampler vials (1.5 mL) with inserts[4]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in the chosen volatile solvent.

    • Perform serial dilutions to create a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For solid samples, dissolve a precisely weighed amount in a suitable volatile solvent to achieve a target concentration within the calibration range (approximately 10 µg/mL is recommended for an initial screening).[4]

    • For liquid samples, dilute with a compatible volatile solvent to the desired concentration.

    • Vortex the sample thoroughly to ensure complete dissolution.

    • If any particulate matter is present, centrifuge the sample and transfer the supernatant to a clean autosampler vial.[4][5]

  • Final Preparation:

    • Transfer a minimum of 50 µL of the final prepared sample or standard solution into a glass autosampler vial.[4]

    • Cap the vial immediately to prevent solvent evaporation.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column[6]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp Rate 115 °C/min to 200 °C
Ramp Rate 225 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range40-400 amu[7]
Solvent Delay3 min

Data Presentation

Quantitative Analysis

A calibration curve should be generated by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of the analyte in unknown samples can then be determined from this curve.

Table 2: Representative Calibration Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,487
25389,123
50775,987
1001,560,345

Table 3: Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

m/zRelative Abundance (%)Proposed Fragment
20645[M]+ (Molecular Ion)
191100[M-CH3]+
16385[M-C2H3O]+
14960[C11H17]+
13575[C10H15]+
9155[C7H7]+

Note: The fragmentation data presented is representative and may vary slightly based on the specific instrument and conditions used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Standard & Sample Weighing b Dissolution in Volatile Solvent a->b c Vortex & Centrifuge b->c d Transfer to Autosampler Vial c->d e Injection into GC d->e f Chromatographic Separation e->f g Mass Spectrometry Detection f->g h Peak Integration g->h i Mass Spectra Analysis g->i j Quantification h->j i->j

Caption: Experimental Workflow for GC-MS Analysis.

Data Analysis Logic

The logical flow for processing and interpreting the data obtained from the GC-MS analysis is depicted below.

Data Analysis Logic A Raw Data Acquisition (Total Ion Chromatogram & Mass Spectra) B Peak Identification (Retention Time) A->B C Peak Integration (Peak Area) A->C D Qualitative Analysis (Mass Spectrum Library Matching) B->D E Quantitative Analysis (Calibration Curve) C->E F Final Report (Concentration & Purity) D->F E->F

Caption: Logical Flow of GC-MS Data Analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and reproducible approach for the analysis of this compound. The protocol is suitable for a range of applications, from routine quality control to more complex research and development studies. The provided instrument parameters can serve as a starting point for method development and can be further optimized to meet specific analytical requirements.

References

Application Notes and Protocols for Assay Development: 1-Acetyl-3,5-dimethyl Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional molecules that have garnered significant interest in medicinal chemistry.[1] The adamantane cage has been incorporated into numerous therapeutic agents, demonstrating a wide spectrum of biological activities, including antiviral, anticancer, and neuroprotective effects.[1][2][3] 1-Acetyl-3,5-dimethyl Adamantane serves as a valuable starting scaffold for the synthesis of novel derivatives.[4][][6] Its distinct structure allows for the generation of a library of compounds with potentially enhanced therapeutic properties.

These application notes provide a comprehensive framework for developing and executing a suite of biological assays to screen and characterize novel derivatives of this compound. The protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development.

General Workflow for Screening Adamantane Derivatives

A systematic approach is crucial for efficiently screening a library of newly synthesized compounds. The initial phase involves broad-spectrum cytotoxicity screening to determine the general toxicity profile of the derivatives. Based on these initial results and the known biological activities of adamantane compounds, more specific, target-oriented assays can be employed.

G A Synthesis of 1-Acetyl-3,5-dimethyl Adamantane Derivatives B General Cytotoxicity Screening (e.g., MTT Assay on non-cancerous cell line) A->B C Anticancer Activity (Panel of Cancer Cell Lines) B->C D Antiviral Activity (e.g., Plaque Reduction Assay) B->D E Neuroprotective Activity (e.g., NMDA Receptor Assay) B->E F Data Analysis: Determine IC50/EC50 C->F D->F E->F G Hit-to-Lead Optimization F->G H Mechanism of Action Studies G->H G LPS Adamantane Derivative TLR4 TLR4 LPS->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF-6 MyD88->TRAF6 NFkB p-NF-κB p65 TRAF6->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory & Tumorigenic Genes (TNF-α, IL-1β) Nucleus->Transcription G A Seed neuronal cells in 96-well plate B Load cells with Fluo-4 AM calcium dye A->B C Incubate with Adamantane Derivatives B->C D Read baseline fluorescence C->D E Inject NMDA/Glycine (Agonists) D->E F Record peak fluorescence response E->F G Calculate % Inhibition and IC50 values F->G

References

1-Acetyl-3,5-dimethyl Adamantane: A Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane cage, a rigid, lipophilic, and thermodynamically stable tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, enhancing interactions with biological targets. The 1-acetyl-3,5-dimethyl adamantane moiety, in particular, offers a compelling starting point for the design of novel therapeutics. The dimethyl substitution on the adamantane core enhances lipophilicity, which can improve blood-brain barrier penetration, a critical attribute for drugs targeting the central nervous system (CNS). The acetyl group provides a convenient synthetic handle for further molecular elaboration, enabling the exploration of a wide range of chemical space and the optimization of pharmacological properties.

This document provides detailed application notes on the utility of the this compound scaffold in drug design, supported by quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Application Notes

The this compound scaffold is a key structural motif in the development of drugs for a variety of therapeutic areas, most notably neurodegenerative diseases, and as antiviral and antimicrobial agents.

Neurodegenerative Diseases: Targeting NMDA Receptors

The 3,5-dimethyladamantane core is the pharmacophore of Memantine , an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] Memantine's therapeutic effect is attributed to its ability to block the excessive influx of Ca2+ through the NMDA receptor channel, which is implicated in neuronal excitotoxicity.[2][3] The this compound can be considered a direct precursor or a platform for the synthesis of memantine analogs. The acetyl group can be readily converted to an amine, as in memantine, or serve as a point of attachment for other functional groups to modulate potency, selectivity, and pharmacokinetic properties.[1][4]

Derivatives of the 3,5-dimethyladamantane scaffold have been synthesized and evaluated for their neuroprotective effects. For instance, memantine nitrates have been developed as dual-function compounds that not only block NMDA receptors but also release nitric oxide (NO), a vasodilator, potentially offering benefits in vascular dementia.[1][5]

Antiviral Activity

Adamantane derivatives have a long history as antiviral agents, with amantadine and rimantadine being early examples used against influenza A virus by targeting the M2 proton channel.[6] While resistance has emerged, the adamantane scaffold continues to be explored for new antiviral therapies. The this compound scaffold can be utilized to develop novel antiviral compounds. For example, aminoadamantane derivatives have shown activity against SARS-CoV-2.[7][8] The lipophilic nature of the dimethyladamantane core can facilitate viral entry inhibition or interference with viral replication processes.

Antimicrobial Activity

The adamantane moiety has been incorporated into various molecular structures to generate compounds with significant antimicrobial activity.[9][10][11][12][13] The lipophilicity imparted by the adamantane cage can enhance the penetration of bacterial cell membranes. The this compound scaffold can be used to synthesize novel Schiff bases, thiazole derivatives, and other heterocyclic compounds with potential antibacterial and antifungal properties. The acetyl group can be a key site for condensation reactions to build these complex molecules.

Quantitative Data

The following tables summarize the biological activity of various derivatives based on the 3,5-dimethyladamantane scaffold.

Table 1: NMDA Receptor Antagonist Activity of Memantine Analogs

CompoundTargetAssayActivity (IC₅₀/Kᵢ)Reference
MemantineNMDA ReceptorRadioligand Binding ([³H]MK-801)Kᵢ = 2.60 µM[12]
Memantine Nitrate (MN-05)NMDA ReceptorGlutamate-induced neurotoxicityNeuroprotection at 1 µM[1]
Sulfonamide Analog of MemantineDDR1/RET (predicted)In vitro cytotoxicity (U-87 glioblastoma cells)Active (specific values not provided)[14]
Benzohomoadamantane Analog (IIc)NMDA ReceptorElectrophysiologyLow micromolar range[15]

Table 2: Antiviral Activity of Adamantane Derivatives

CompoundVirusAssayActivity (IC₅₀)Reference
Aminoadamantane derivative (3F4)SARS-CoV-2Viral replication in Vero cells0.32 µM[7]
Aminoadamantane derivative (3F5)SARS-CoV-2Viral replication in Vero cells0.44 µM[7]
AmantadineSARS-CoV-2Viral replication in ACE2-A549 cells120-130 µM[8]
RimantadineSARS-CoV-2Viral replication in ACE2-A549 cells30-40 µM[8]

Table 3: Antimicrobial Activity of Adamantane Derivatives

CompoundMicroorganismActivity (MIC)Reference
N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide (IVAC)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans< 1.95 µg/mL[16]
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022 µg/mL[10]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05 µg/mL[10]
Adamantane-containing thiazole (5c)S. aureus, B. subtilis, M. luteus, E. coli, P. aeruginosaPotent broad-spectrum[13]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is available from the Open Reaction Database. A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 ml) is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours. The product, 1-acetyl-3,5-dimethyladamantane, can be isolated and purified using standard chromatographic techniques.

NMDA Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays.[17][18]

  • Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with the radioligand (e.g., --INVALID-LINK--MK-801) and varying concentrations of the test compound (derivatives of this compound) in a final volume of 1 ml. Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

  • Incubation and Filtration: The mixture is incubated at room temperature for a specified time (e.g., 2 hours) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Antiviral Activity Assay (Plaque Reduction Assay)

This is a general protocol for assessing the antiviral activity of compounds against viruses that form plaques in cell culture.[6]

  • Cell Culture: A monolayer of susceptible cells (e.g., Vero cells for SARS-CoV-2) is grown in 6-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each concentration of the test compound relative to the untreated virus control. The IC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of MBC/MFC (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.

Visualizations

Signaling_Pathway cluster_0 Neuronal Excitotoxicity Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Excitotoxicity Neuronal Damage & Apoptosis Ca_influx->Excitotoxicity Triggers Memantine Memantine (3,5-dimethyladamantane derivative) Memantine->NMDAR Blocks Channel

Caption: NMDA receptor-mediated excitotoxicity pathway and the inhibitory action of memantine.

Experimental_Workflow_Antiviral start Start: Synthesized 1-Acetyl-3,5-dimethyl Adamantane Derivatives cell_culture 1. Prepare Cell Monolayer (e.g., Vero cells) start->cell_culture infection 2. Infect Cells with Virus (e.g., SARS-CoV-2) cell_culture->infection treatment 3. Treat with Adamantane Derivatives (Varying Concentrations) infection->treatment incubation 4. Incubate for Plaque Formation treatment->incubation staining 5. Fix and Stain Cells (e.g., Crystal Violet) incubation->staining quantification 6. Count Plaques and Calculate % Inhibition staining->quantification end End: Determine IC₅₀ Value quantification->end

Caption: Workflow for antiviral plaque reduction assay.

Logical_Relationship Scaffold This compound Scaffold + Lipophilicity + Rigidity + Synthetic Handle (Acetyl Group) Modification {Chemical Modification | + Amination + Condensation + Derivatization } Scaffold->Modification Enables Targets Biological Targets - NMDA Receptors - Viral Proteins (e.g., M2 Channel) - Bacterial Cell Membranes Modification->Targets Leads to derivatives that interact with Drugs {Potential Therapeutics | + Neuroprotective Agents + Antiviral Drugs + Antimicrobial Agents } Targets->Drugs Modulation leads to

Caption: Drug design logic using the this compound scaffold.

References

Application Notes and Protocols: 1-Acetyl-3,5-dimethyl Adamantane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-Acetyl-3,5-dimethyl Adamantane is primarily recognized as a key intermediate in the synthesis of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, its rigid, bulky dimethyladamantyl moiety presents significant potential for applications in materials science. Direct applications of this compound in materials are not yet established in scientific literature. However, its chemical structure allows for its use as a precursor to novel monomers that can be polymerized to create high-performance polymers with enhanced thermal, mechanical, and optical properties. This document outlines the potential applications of this compound as a material precursor and provides detailed hypothetical protocols for its conversion into a polymerizable methacrylate monomer and subsequent polymerization.

Introduction: The Potential of the Adamantane Moiety in Polymers

The adamantane molecule, with its unique diamondoid cage structure, is a highly desirable building block in polymer chemistry.[1] Incorporation of the adamantane group into polymer chains is known to impart a range of beneficial properties:

  • Enhanced Thermal Stability: The rigid, thermally stable adamantane cage increases the glass transition temperature (Tg) and the overall thermal decomposition temperature of polymers.[1]

  • Improved Mechanical Properties: The bulkiness of the adamantane group restricts polymer chain mobility, leading to increased stiffness and mechanical strength.[1]

  • Unique Optical Properties: Adamantane-containing polymers often exhibit high transparency and a high refractive index, making them suitable for optical applications.[1]

  • Photoresist Applications: The high carbon-to-hydrogen ratio and etch resistance of adamantane derivatives make them valuable components in photoresists for deep-UV lithography.

This compound, possessing the core adamantane structure with methyl and acetyl functionalities, serves as an ideal starting material for the synthesis of functional monomers designed to leverage these properties.

Proposed Application: A Precursor for High-Performance Polymethacrylates

We propose the conversion of this compound into a novel methacrylate monomer, 1-(3,5-dimethyladamantan-1-yl)ethyl methacrylate . This monomer can then be polymerized or copolymerized to create advanced materials for a variety of applications.

Rationale

The bulky 1-(3,5-dimethyladamantan-1-yl)ethyl side group is expected to significantly enhance the properties of standard polymethacrylates, such as poly(methyl methacrylate) (PMMA). The anticipated improvements are summarized in the table below, with comparative data from existing adamantane-based polymers.

Data Presentation: Comparative Properties of Adamantane-Containing Polymers
PropertyStandard PMMAPoly(1-adamantyl methacrylate) (PADMA)Poly(1-(3,5-dimethyladamantan-1-yl)ethyl methacrylate) (Predicted)
Glass Transition Temperature (Tg) ~105 °C~150-220 °C[2]> 220 °C
Decomposition Temperature (Td) ~200-300 °C> 350 °C[1]> 350 °C
Refractive Index ~1.49~1.52[1]> 1.52
Water Absorption ~0.3%< 0.3%[1]< 0.3%
Dielectric Constant ~3.0-3.6< 3.0[1]< 3.0

Note: The properties for Poly(1-(3,5-dimethyladamantan-1-yl)ethyl methacrylate) are predicted based on the known effects of adamantane incorporation in polymers.

Experimental Protocols

The following protocols describe a proposed synthetic route from this compound to the corresponding polymethacrylate.

Synthesis of 1-(3,5-dimethyladamantan-1-yl)ethanol

This protocol details the reduction of the acetyl group of this compound to a hydroxyl group.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(3,5-dimethyladamantan-1-yl)ethanol.

  • Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of 1-(3,5-dimethyladamantan-1-yl)ethyl methacrylate

This protocol describes the esterification of the newly formed alcohol with methacryloyl chloride.

Materials:

  • 1-(3,5-dimethyladamantan-1-yl)ethanol

  • Methacryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(3,5-dimethyladamantan-1-yl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methacryloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and saturated aqueous NaHCO₃ solution (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting monomer, 1-(3,5-dimethyladamantan-1-yl)ethyl methacrylate, by column chromatography.

Free Radical Polymerization of 1-(3,5-dimethyladamantan-1-yl)ethyl methacrylate

This protocol outlines the polymerization of the synthesized monomer.

Materials:

  • 1-(3,5-dimethyladamantan-1-yl)ethyl methacrylate

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Oil bath

Procedure:

  • Place the monomer and AIBN (1 mol% relative to the monomer) in a Schlenk flask.

  • Add anhydrous toluene to dissolve the solids.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and heat the reaction mixture in an oil bath at 70 °C for 24 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large volume of methanol.

  • Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight to yield poly(1-(3,5-dimethyladamantan-1-yl)ethyl methacrylate).

Visualizations

Synthetic Pathway

G A This compound B 1-(3,5-dimethyladamantan-1-yl)ethanol A->B NaBH4, MeOH C 1-(3,5-dimethyladamantan-1-yl)ethyl methacrylate B->C Methacryloyl chloride, Et3N

Caption: Proposed synthesis of the methacrylate monomer.

Polymerization Workflow

G Monomer Monomer Synthesis Polymerization Free Radical Polymerization Monomer->Polymerization Purification Precipitation & Drying Polymerization->Purification Polymer High-Performance Polymer Purification->Polymer G Polymer Synthesized Polymer Thermal Thermal Properties (TGA, DSC) Polymer->Thermal Mechanical Mechanical Properties (Tensile Testing) Polymer->Mechanical Optical Optical Properties (UV-Vis, Refractometry) Polymer->Optical Structural Structural Analysis (NMR, GPC) Polymer->Structural

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Acetyl-3,5-dimethyl Adamantane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: A prevalent method involves the cobalt-catalyzed acylation of 1,3-dimethyladamantane. A specific protocol involves reacting 1,3-dimethyladamantane with biacetyl in the presence of N-hydroxyphthalimide and cobalt (II) acetate in acetic acid under an oxygen atmosphere.[1] Another common approach is the Friedel-Crafts acylation of 1,3-dimethyladamantane using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst.[2][3]

Q2: What is the major byproduct in the cobalt-catalyzed synthesis of this compound?

A2: The primary byproduct identified in this synthesis is 1-acetyl-3,5-dimethyl-7-adamantanol.[1]

Q3: What are the typical yields for the synthesis of this compound?

A3: In the cobalt-catalyzed method using biacetyl, a yield of 58% for this compound has been reported, with a 22% yield of the 1-acetyl-3,5-dimethyl-7-adamantanol byproduct.[1] Yields for Friedel-Crafts acylation can vary significantly depending on the specific conditions and catalyst used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by gas chromatography (GC) to determine the conversion of 1,3-dimethyladamantane and the formation of the desired product and byproducts.[1]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is stirred at the recommended temperature (e.g., 75°C for the cobalt-catalyzed method) for the specified duration (e.g., 8 hours).[1] Monitor the reaction progress by GC to confirm the consumption of the starting material. - Check Catalyst Activity: Ensure the cobalt (II) acetate catalyst is of high purity and has not degraded. For Friedel-Crafts reactions, the Lewis acid (e.g., AlCl₃) is moisture-sensitive; use freshly opened or properly stored catalyst.[2]
Suboptimal Reagent Stoichiometry - Review Molar Ratios: For the cobalt-catalyzed synthesis, a significant excess of the acylating agent (biacetyl) is used.[1] For Friedel-Crafts reactions, a stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the ketone product.[4]
Formation of Byproducts - Minimize Adamantanol Formation: The formation of 1-acetyl-3,5-dimethyl-7-adamantanol suggests oxidation of the adamantane core. While the cited protocol uses an oxygen atmosphere, optimizing the oxygen pressure or reaction time might influence the ratio of acylation to oxidation. - Address Polysubstitution (Friedel-Crafts): Friedel-Crafts acylation can sometimes lead to the introduction of more than one acyl group.[2] Using a less reactive acylating agent or a milder Lewis acid might improve selectivity.
Issues with Starting Material - Purity of 1,3-dimethyladamantane: Ensure the starting material is pure. Impurities can interfere with the catalyst and lead to side reactions.
Difficulty in Product Purification
Problem Suggested Solution
Separation of this compound from 1-acetyl-3,5-dimethyl-7-adamantanol - Column Chromatography: The significant difference in polarity between the ketone product and the alcohol byproduct should allow for efficient separation using silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) with a gradient of the more polar solvent should effectively separate the two compounds. - Crystallization: Depending on the physical properties of the compounds, fractional crystallization could be a viable purification method.
Removal of Unreacted 1,3-dimethyladamantane - Distillation: If there is a significant amount of unreacted starting material, vacuum distillation could be employed to remove the more volatile 1,3-dimethyladamantane. - Chromatography: Column chromatography will also effectively separate the non-polar starting material from the more polar products.
Removal of Catalyst Residues - Aqueous Workup: For Friedel-Crafts reactions, a careful aqueous workup is necessary to quench the reaction and remove the Lewis acid catalyst.[2] - Filtration: For heterogeneous catalysts, simple filtration can be used to remove the catalyst before workup and purification.

Experimental Protocols

Cobalt-Catalyzed Synthesis of this compound[1]

Materials:

  • 1,3-dimethyladamantane

  • Biacetyl

  • N-hydroxyphthalimide

  • Cobalt (II) acetate

  • Acetic acid

  • Oxygen supply

Procedure:

  • In a reaction vessel, combine 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), and cobalt (II) acetate (0.015 mmol).

  • Add acetic acid (3 ml) to the mixture.

  • Stir the mixture at 75°C under an oxygen atmosphere (1 atm) for 8 hours.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, the reaction mixture can be worked up and purified by column chromatography to isolate this compound.

Reported Results:

CompoundYield
This compound58%
1-acetyl-3,5-dimethyl-7-adamantanol22%
Conversion of 1,3-dimethyladamantane 94%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_purification Purification reagents Combine Reactants: - 1,3-dimethyladamantane - Biacetyl - N-hydroxyphthalimide - Cobalt (II) acetate - Acetic acid reaction Stir at 75°C under O₂ atmosphere for 8 hours reagents->reaction monitoring Monitor by GC reaction->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification product 1-Acetyl-3,5-dimethyl Adamantane purification->product

Caption: Experimental workflow for the cobalt-catalyzed synthesis of this compound.

troubleshooting_flow start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes byproduct_formation High Byproduct Formation? start->byproduct_formation No check_conditions Verify Time & Temp incomplete_reaction->check_conditions Yes check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst solution Improved Yield check_conditions->solution check_catalyst->solution optimize_o2 Optimize O₂ Pressure/Time byproduct_formation->optimize_o2 Yes purification_issue Difficulty in Purification? byproduct_formation->purification_issue No optimize_o2->solution column_chrom Optimize Column Chromatography purification_issue->column_chrom Yes crystallization Attempt Crystallization purification_issue->crystallization column_chrom->solution crystallization->solution

Caption: A logical troubleshooting flowchart for improving the yield of this compound.

References

Technical Support Center: Acylation of 1,3-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the acylation of 1,3-dimethyladamantane. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the acylation of 1,3-dimethyladamantane, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction produced a significant amount of an unexpected, more polar byproduct. What is it and why did it form?

A: A common polar byproduct is an oxidized adamantane derivative. For instance, in a cobalt-catalyzed acetylation using biacetyl under an oxygen atmosphere, the formation of 1-acetyl-3,5-dimethyl-7-adamantanol has been observed.[1] This occurs because the reaction conditions, particularly the presence of an oxygen source and a transition metal catalyst, can facilitate the oxidation of a C-H bond on the adamantane cage, even at a non-bridgehead (tertiary) position.

Q2: I'm observing a higher molecular weight byproduct in my mass spectrometry analysis that corresponds to the addition of a second acyl group. Is this diacylation?

A: Yes, this is likely a diacylated byproduct. While Friedel-Crafts acylation typically deactivates the substrate towards further substitution, polyacylation can still occur, especially under forcing conditions or with highly reactive substrates.[2] In the acylation of 1,3-dimethyladamantane, the formation of diacetyl derivatives has been reported.[3] The two methyl groups activate the remaining bridgehead positions, making a second acylation possible.

Q3: My overall yield is low, and I have a complex mixture of unidentified products. What are the possible causes?

A: A low yield and complex product mixture can stem from several factors:

  • Adamantane Rearrangement: The rigid adamantane cage can undergo rearrangement under the influence of strong Lewis acids (like AlCl₃), which are common in Friedel-Crafts reactions.[4] This could lead to the formation of isomeric acylated products.

  • Catalyst Deactivation: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst, effectively sequestering it.[2][5] If a sub-stoichiometric amount of catalyst is used, the reaction may stall, leading to low conversion.

  • Byproduct Formation: The formation of significant quantities of side products, such as the oxidized and diacylated compounds mentioned above, will naturally lower the yield of the desired mono-acylated product.[1][3]

Q4: How can I minimize the formation of the oxidized byproduct?

A: To reduce oxidation, especially in metal-catalyzed reactions, you should rigorously exclude oxygen from the reaction mixture. This can be achieved by:

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using degassed solvents.

  • If the specific catalytic cycle requires an oxidant, consider reducing its concentration or using a milder, more selective reagent.

Q5: What strategies can prevent or reduce diacylation?

A: To favor mono-acylation, consider the following strategies:

  • Control Stoichiometry: Use 1,3-dimethyladamantane in molar excess relative to the acylating agent. This increases the statistical probability that the acylating agent will react with an unsubstituted adamantane molecule.

  • Reverse Addition: Slowly add the acylating agent to the mixture of 1,3-dimethyladamantane and the catalyst. This keeps the concentration of the acylating agent low throughout the reaction, disfavoring a second reaction on the already acylated product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase selectivity and reduce the rate of the second, less favorable acylation step.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for acylating 1,3-dimethyladamantane?

A: Two common methods are:

  • Friedel-Crafts Acylation: This classic method involves reacting 1,3-dimethyladamantane with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[5]

  • Metal-Catalyzed Acylation: An alternative involves using a transition metal catalyst, such as cobalt(II) acetate, with an acylating agent like biacetyl, often under an oxygen atmosphere.[1][3]

Q2: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

A: The resulting ketone product is a moderate Lewis base and forms a strong, often irreversible complex with the Lewis acid catalyst (e.g., AlCl₃).[5] This complex is typically not catalytically active. Therefore, at least one equivalent of the Lewis acid is consumed for every equivalent of product formed, meaning a stoichiometric amount is necessary for the reaction to proceed to completion. The active catalyst is regenerated during aqueous workup.[5]

Q3: Can the acylium ion rearrange during the reaction?

A: Unlike the carbocations formed during Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and generally does not undergo rearrangement.[6] Therefore, you can expect the acyl group to attach to the adamantane cage without isomerization of its own structure.

Data Summary

The following table summarizes quantitative data from reported acylation reactions of 1,3-dimethyladamantane.

Catalyst SystemAcylating AgentConversion of 1,3-Dimethyladamantane (%)Yield of 1-Acyl-3,5-dimethyladamantane (%)Major Side Product(s) & Yield (%)Reference
Cobalt(II) acetate / N-hydroxyphthalimide / O₂Biacetyl94581-acetyl-3,5-dimethyl-7-adamantanol (22%)[1]
Cobalt(II) acetate / O₂Biacetyl93401,3-diacetyl-5,7-dimethyladamantane (Yield not specified)[3]

Detailed Experimental Protocols

Protocol 1: Cobalt-Catalyzed Acetylation of 1,3-Dimethyladamantane [1]

  • Combine 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), and cobalt(II) acetate (0.015 mmol) in acetic acid (3 ml).

  • Stir the mixture at 75°C under an oxygen atmosphere (1 atm) for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion and product distribution. The reported products are 1-acetyl-3,5-dimethyladamantane and 1-acetyl-3,5-dimethyl-7-adamantanol.[1]

Protocol 2: Synthesis of N-(3,5-Dimethyl-adamantan-1-yl)-acetamide (Ritter-type Reaction) [7]

This protocol describes the synthesis of an acetamido derivative from a bromo-adamantane intermediate, which is a related acylation process.

  • Charge 1-bromo-3,5-dimethyl adamantane (100 gm) into a suitable reactor at 25-30°C.

  • Add acetonitrile (100 ml) at 25-30°C.

  • Cool the reaction mixture to 5°C.

  • Slowly add concentrated sulfuric acid (200 ml) dropwise, maintaining the temperature between 5-20°C.

  • Allow the temperature of the reaction mixture to rise to 25°C and maintain at 25-30°C for 3 hours.

  • Heat the reaction mixture to 45°C and maintain at 45-50°C for 8 hours.

  • Cool the mixture to 30°C and quench by adding it to ice-cold water.

  • Extract the product with toluene. The organic layer contains the desired N-acetamido-3,5-dimethyl adamantane.[7]

Visualizations

The following diagrams illustrate the reaction pathways and a logical troubleshooting workflow.

ReactionPathways start 1,3-Dimethyladamantane + Acylating Agent product Desired Product: 1-Acyl-3,5-dimethyladamantane start->product Main Reaction Path (e.g., Co(II) or Lewis Acid) side_ox Side Product: Oxidized Adamantane (e.g., Adamantanol) start->side_ox Oxidation (in presence of O₂) side_di Side Product: Diacylated Adamantane product->side_di Further Acylation

Caption: Reaction pathways in the acylation of 1,3-dimethyladamantane.

TroubleshootingWorkflow problem Problem Observed low_yield Low Yield / Low Conversion problem->low_yield byproduct Unexpected Byproduct(s) (via GC-MS, NMR) problem->byproduct check_stoich Analysis: 1. Check catalyst stoichiometry (>1 eq. for Lewis Acid). 2. Verify starting material purity. low_yield->check_stoich Possible Cause: Catalyst/Reagent Issue check_conditions Analysis: 1. Check for O₂ exclusion. 2. Check reaction time/temp. byproduct->check_conditions Possible Cause: Reaction Conditions analyze_ms Analysis: 1. Look for [M+16] peak (Oxidation). 2. Look for [M+Acyl] peak (Diacylation). 3. Check for isomers. byproduct->analyze_ms Identify Byproduct solution_yield Solution: 1. Use stoichiometric Lewis Acid. 2. Increase reaction time/temp if conversion is low. check_stoich->solution_yield solution_byproduct Solution: 1. For oxidation: use inert atmosphere. 2. For diacylation: use excess adamantane, lower temp, or reverse addition. check_conditions->solution_byproduct analyze_ms->solution_byproduct

Caption: Troubleshooting workflow for acylation side reactions.

References

Technical Support Center: Optimizing Derivatization of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 1-Acetyl-3,5-dimethyl Adamantane. The content is designed to address specific experimental challenges and provide detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the acetyl group of this compound?

A1: The acetyl group offers a versatile handle for a variety of chemical transformations. The most common derivatization strategies include:

  • Reductive Amination: To introduce amine functionalities.

  • Wittig Reaction: To form a carbon-carbon double bond, extending the carbon chain.

  • Baeyer-Villiger Oxidation: To convert the ketone to an ester.

  • Reduction to Alcohol followed by Etherification: To introduce ether linkages.

Q2: How does the bulky 3,5-dimethyladamantyl group affect the reactivity of the acetyl moiety?

A2: The significant steric hindrance imposed by the 3,5-dimethyladamantyl cage can substantially reduce the reactivity of the adjacent acetyl group.[1][2] This steric bulk can hinder the approach of reagents to the carbonyl carbon, potentially leading to slower reaction rates, lower yields, or the need for more forcing reaction conditions compared to less hindered ketones.[3][4] In some cases, side reactions may become more prevalent.

Q3: Are there any specific safety precautions to consider when working with adamantane derivatives?

A3: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Specific reagents used in derivatization, such as strong bases (e.g., n-BuLi), reducing agents (e.g., NaBH₄), and oxidizing agents (e.g., peroxy acids), have their own specific hazards and handling requirements that must be reviewed in the corresponding Material Safety Data Sheets (MSDS).

Troubleshooting Guides

Reductive Amination

Problem: Low to no conversion of the ketone to the desired amine.

Possible Cause Troubleshooting Suggestion
Steric Hindrance The bulky adamantyl group hinders the formation of the iminium intermediate.[1]
- Increase reaction temperature and time.
- Use a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂) to activate the ketone.[5]
Ineffective Reducing Agent The chosen reducing agent may not be potent enough under the reaction conditions.
- Switch to a more reactive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often effective for hindered ketones.[5]
- For challenging cases, consider more powerful reducing systems like NaCNBH₃ with an acid catalyst, though with appropriate safety measures for cyanide handling.[5]
Unfavorable Reaction Equilibrium The equilibrium may not favor imine/iminium ion formation.
- Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the reaction forward.

Problem: Formation of side products, such as the corresponding alcohol.

Possible Cause Troubleshooting Suggestion
Direct Reduction of Ketone The reducing agent is reducing the starting ketone before imine formation.
- Use a pH-sensitive reducing agent like NaCNBH₃, which is more reactive towards the protonated iminium ion than the neutral ketone at mildly acidic pH.[5]
- Add the reducing agent after allowing sufficient time for imine formation.
Over-alkylation of Amine For primary amines, reaction with the product amine can lead to tertiary amines.
- Use a large excess of the primary amine.
- Add the ketone slowly to the reaction mixture containing the amine and reducing agent.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., dichloromethane, DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Reductive Amination

G Start Reductive Amination of This compound Problem Low or No Product Start->Problem Check_Reagents Verify Reagent Quality and Stoichiometry Problem->Check_Reagents Initial Check Side_Products Side Products Observed (e.g., Alcohol) Problem->Side_Products Alternative Issue Increase_Conditions Increase Temperature and Reaction Time Check_Reagents->Increase_Conditions If Reagents are OK Lewis_Acid Add Lewis Acid Catalyst (e.g., Ti(OiPr)4) Increase_Conditions->Lewis_Acid If Still No Reaction Change_Reducing_Agent Switch to a More Reactive Reducing Agent (e.g., NaBH(OAc)3) Lewis_Acid->Change_Reducing_Agent If Still Low Conversion Dehydrating_Agent Add Dehydrating Agent (e.g., Molecular Sieves) Change_Reducing_Agent->Dehydrating_Agent Success Successful Derivatization Dehydrating_Agent->Success pH_Control Use pH-sensitive Reducing Agent (e.g., NaCNBH3 at pH 6-7) Side_Products->pH_Control Sequential_Addition Add Reducing Agent After Imine Formation pH_Control->Sequential_Addition Sequential_Addition->Success G cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt R-CH2-P(Ph)3+ X- Ylide Ylide (R-CH=P(Ph)3) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Adamantyl_Ketone 1-Acetyl-3,5-dimethyl Adamantane Adamantyl_Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetaxphetane Oxaphosphetaxphetane Oxaphosphetaxphetane->TPO G Start Baeyer-Villiger Oxidation of This compound Migratory_Aptitude Compare Migratory Aptitude: Adamantyl vs. Methyl Start->Migratory_Aptitude Adamantyl_Migration Adamantyl Group Migrates (Higher Aptitude) Migratory_Aptitude->Adamantyl_Migration Adamantyl > Methyl Methyl_Migration Methyl Group Migrates (Lower Aptitude) Migratory_Aptitude->Methyl_Migration Methyl > Adamantyl (Incorrect) Product_Adamantyl Product: 3,5-Dimethyladamantyl Acetate Adamantyl_Migration->Product_Adamantyl Product_Methyl Product: Methyl 3,5-dimethyladamantane-1-carboxylate (Minor or Not Observed) Methyl_Migration->Product_Methyl G Start 1-Acetyl-3,5-dimethyl Adamantane Reduction Reduction (e.g., NaBH4) Start->Reduction Alcohol 1-(3,5-Dimethyladamantan-1-yl)ethanol Reduction->Alcohol Deprotonation Deprotonation (e.g., NaH) Alcohol->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Alkylation Alkylation (Primary Alkyl Halide) Alkoxide->Alkylation Ether Ether Product Alkylation->Ether

References

Troubleshooting low yield in Memantine synthesis from 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Memantine Synthesis

This guide provides troubleshooting support for researchers experiencing low yields in the synthesis of Memantine, focusing on the pathway involving the N-acetyl intermediate, N-(3,5-dimethyladamantan-1-yl)acetamide. While the query specified "1-Acetyl-3,5-dimethyl Adamantane," this guide addresses the common synthetic route via the N-acetyl amide intermediate, which is often a source of yield loss.

Troubleshooting Guide: Question & Answer Format

Section 1: Issues in the Formation of N-(3,5-dimethyladamantan-1-yl)acetamide (Ritter Reaction)

Question: My Ritter reaction has a low conversion rate from 1-bromo-3,5-dimethyladamantane. What are the likely causes?

Answer: Low conversion in the Ritter-type reaction to form the N-acetyl intermediate can stem from several factors:

  • Acid Concentration: The reaction relies on the formation of a stable tertiary carbocation from the adamantane derivative, which is facilitated by a strong acid like sulfuric acid[1]. Insufficient acid concentration can slow down or stall the reaction. Ensure you are using a high-concentration acid (e.g., 96% sulfuric acid)[2].

  • Reagent Purity: The purity of your starting material and acetonitrile is crucial. Water contamination can interfere with the formation of the nitrilium ion, a key intermediate in the Ritter reaction[3]. Use anhydrous reagents and solvents where possible.

  • Reaction Temperature: While the reaction is typically run at room temperature, gentle heating may be required[2]. However, excessive temperatures can lead to side reactions. Monitor the temperature closely.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Some procedures call for several hours to ensure complete conversion[2].

Question: I am observing significant amounts of unknown byproducts in my Ritter reaction mixture. What could they be?

Answer: The formation of byproducts is a common cause of yield loss. In the context of the Ritter reaction on an adamantane scaffold, potential byproducts could include:

  • Elimination Products: Although less common with the stable adamantane cage, some elimination could occur under strongly acidic and heated conditions.

  • Hydroxylated Impurities: If the reaction mixture is not sufficiently anhydrous, the adamantyl carbocation can be quenched by water to form 1-hydroxy-3,5-dimethyladamantane. This impurity is sometimes observed[2].

  • Polymerization of Acetonitrile: Strong acids can catalyze the polymerization of acetonitrile, especially at elevated temperatures, leading to a complex mixture and reduced yield.

Section 2: Issues in the Hydrolysis of N-(3,5-dimethyladamantan-1-yl)acetamide

Question: My hydrolysis step to convert the N-acetyl intermediate to Memantine is incomplete, resulting in a low yield. How can I improve this?

Answer: The hydrolysis of the stable acetamide intermediate is often the most challenging step and requires forcing conditions.

  • Harsh Conditions Required: This step typically requires high temperatures and a strong base. A common method involves refluxing with sodium hydroxide (NaOH) in a high-boiling solvent like diethylene glycol (DEG) at temperatures exceeding 190°C, often for 6 hours or more[1][2].

  • Insufficient Reaction Time/Temperature: If the reaction temperature is too low or the duration is too short, you will likely have a significant amount of unreacted starting material. Ensure your setup can safely reach and maintain the required reflux temperature[1].

  • Choice of Base and Solvent: While NaOH in DEG is common, other systems like potassium hydroxide in ethylene glycol can also be used[4]. Some protocols use acidic hydrolysis with concentrated hydrochloric acid, which can be a milder alternative[5][6]. The choice of method can significantly impact yield and purity.

Question: I suspect product degradation during the high-temperature hydrolysis. What are the signs and how can it be avoided?

Answer: Yes, the harsh conditions required for hydrolysis can lead to degradation.

  • Signs of Degradation: Darkening of the reaction mixture (charring) is a common sign. The presence of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate also suggests decomposition.

  • Mitigation Strategies:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative degradation at high temperatures.

    • Alternative Protocols: Consider switching to an acidic hydrolysis protocol. For instance, refluxing the N-formyl intermediate (a related pathway) with aqueous HCl is reported to give high yields (85%) under less harsh conditions than basic hydrolysis[5][7].

Section 3: Issues in Purification and Isolation

Question: My overall yield is low due to poor recovery during the final recrystallization of Memantine HCl. How can I optimize this step?

Answer: The purification step is critical for both purity and final yield. Low recovery is often due to the choice of solvent system and crystallization conditions.

  • Solvent Selection is Key: The yield of recrystallization is highly dependent on the solvent used. Different solvents can lead to vastly different recovery rates. For example, recrystallization of crude Memantine HCl has reported yields of 26% in acetone, 38% in ethanol, and 52% in water under similar conditions[8]. Mixed solvent systems like acetone/water or ethanol/methyl tert-butyl ether have been used to achieve high purity (>99.9%) and good recovery[8][9]. A mixture of ethanol and ethyl acetate is also commonly used.

  • Crystallization Conditions: The cooling rate and final temperature are important. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter. A protocol of cooling to -20°C to 5°C and holding for several hours is often recommended to maximize crystal formation[8][9].

  • Washing: Wash the filtered crystals with a small amount of a cold, non-polar solvent (like chilled acetone or n-hexane) to remove residual impurities without dissolving a significant amount of the product[5][10][11].

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of Memantine Hydrochloride? Older, multi-step procedures often reported overall yields in the range of 54% to 77%[5][7]. More recent, optimized two-step or one-pot syntheses have improved this significantly, with overall yields reported at 83% to over 91%[4][5].

Q2: Is the N-formyl or N-acetyl intermediate better for the synthesis? Both N-formyl and N-acetyl intermediates are viable. A two-step process via the N-formamido-3,5-dimethyl-adamantane has been reported with a 98% yield for the first step and an 85% yield for the subsequent hydrolysis, resulting in a high overall yield of 83%[5][7]. This suggests the formyl route may offer advantages in terms of milder hydrolysis conditions and higher yields.

Q3: Can I perform this synthesis as a one-pot reaction? Yes, one-pot procedures have been developed to improve efficiency and yield. These methods typically involve the initial reaction to form the amide intermediate, followed by the addition of the hydrolysis reagent directly to the same reaction vessel, circumventing intermediate purification steps[4][6].

Data Summary Tables

Table 1: Comparison of Memantine Synthesis Reaction Conditions and Yields

Starting MaterialIntermediateHydrolysis ConditionsOverall Yield (%)Reference
1,3-DimethyladamantaneN-formamido-3,5-dimethyl-adamantaneaq. HCl, reflux83%[5][7]
1,3-DimethyladamantaneN-(3,5-dimethyladamantan-1-yl)acetylamideKOH, water-ethylene glycol, 140°C91.65%[4]
1-bromo-3,5-dimethyladamantaneN-(3,5-dimethyladamantan-1-yl)acetamideNaOH, diethylene glycol, reflux~68-75%[1]
1-bromo-3,5-dimethyladamantane(Direct aminoation with urea)Two-step heating, diphenyl ether75.81%

Table 2: Yields from Recrystallization of Crude Memantine HCl

Solvent SystemYield (%)Purity (GC)Reference
Water52%99.51%[8]
Ethanol38%99.34%[8]
Acetone26%99.18%[8]
Acetone/Water (6:1)67%99.93%[9]
Methanol / Acetone80%99.94%[10][11]
Ethanol / Ethyl Acetate (5:4)Not specifiedMeets USP 43

Experimental Protocols

Protocol 1: Two-Step Synthesis of Memantine HCl via N-Formyl Intermediate

(Adapted from a high-yield reported procedure[5][7])

Step A: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane

  • In a suitable reaction flask, slowly add 1,3-dimethyl-adamantane (0.06 mol) to nitric acid (0.6 mol) over 20 minutes at 20–25 °C with stirring.

  • Continue stirring at this temperature for 1 hour.

  • Add formamide (0.54 mol) to the mixture over 30 minutes.

  • Heat the reaction mixture to 85 °C and maintain for 2 hours.

  • After the reaction is complete (monitor by TLC), cool the solution to 5–10 °C.

  • Pour the cooled mixture into ice-cold water (120 mL) and extract the product with dichloromethane (150 mL).

  • The organic layer containing the N-formyl intermediate can be taken directly to the next step. A reported yield for this step is 98%[5][7].

Step B: Hydrolysis to Memantine Hydrochloride

  • To the organic layer from the previous step (or to purified N-formyl intermediate, 0.06 mol), add a mixture of 36% hydrochloric acid (45 mL, 0.51 mol) and water (36 mL).

  • Stir the mixture and heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume under vacuum.

  • Add n-hexane (20 mL) and heat to reflux for 30 minutes.

  • Cool the mixture to 5–10 °C and hold for 1 hour to allow the white solid product to crystallize.

  • Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield Memantine Hydrochloride. A reported yield for this hydrolysis and purification is 85%[5][7].

Protocol 2: Synthesis via N-Acetyl Intermediate from 1-Bromo-3,5-dimethyladamantane

(Adapted from established Ritter reaction and hydrolysis methods[1])

Step A: Synthesis of 1-Acetamido-3,5-dimethyladamantane

  • React 1-bromo-3,5-dimethyladamantane with acetonitrile in the presence of concentrated sulfuric acid.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Perform an aqueous workup to quench the reaction and isolate the crude 1-acetamido-3,5-dimethyladamantane. This step is reported to be quantitative[1].

Step B: Hydrolysis to Memantine

  • To a reaction vessel, add the 1-acetamido-3,5-dimethyladamantane (44 g), sodium hydroxide, and diethylene glycol[1].

  • Heat the mixture to reflux and maintain for 6 hours[1].

  • Cool the reaction mass to below 20°C and add water (1175 mL), followed by methylene chloride (750 mL)[1].

  • Separate the organic layer and distill off the solvent under vacuum to obtain the crude Memantine free base. The yield for this step is reported to be 96%[1].

  • Dissolve the residue in ethyl acetate and add ethyl acetate hydrochloride to precipitate the final Memantine HCl product[1].

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Halogenation cluster_intermediate2 Ritter Reaction cluster_final Final Product A 1,3-Dimethyl adamantane B 1-Bromo-3,5-dimethyl adamantane A->B Br₂ C N-(3,5-dimethyladamantan-1-yl) acetamide B->C 1. H₂SO₄ 2. Acetonitrile D Memantine Hydrochloride C->D 1. NaOH, DEG, Reflux 2. HCl

Caption: Common synthetic pathway for Memantine HCl from 1,3-Dimethyladamantane.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Final Yield of Memantine HCl Check_Step1 Problem Area: Step 1 (Amide Formation)? Start->Check_Step1 Check_Step2 Problem Area: Step 2 (Hydrolysis)? Check_Step1->Check_Step2 No Step1_Cause1 Incomplete Reaction: - Check acid concentration - Verify reagent purity - Optimize time/temp Check_Step1->Step1_Cause1 Yes Step1_Cause2 Side Products Formed: - Check for water contamination - Lower reaction temperature - Use inert atmosphere Check_Step1->Step1_Cause2 Yes Check_Step3 Problem Area: Step 3 (Purification)? Check_Step2->Check_Step3 No Step2_Cause1 Incomplete Hydrolysis: - Increase temp/time - Ensure strong base (e.g., NaOH) - Use high-boiling solvent (DEG) Check_Step2->Step2_Cause1 Yes Step2_Cause2 Product Degradation: - Use inert atmosphere - Avoid excessive temperatures - Consider milder acid hydrolysis Check_Step2->Step2_Cause2 Yes Step3_Cause1 Low Recovery: - Optimize recrystallization solvent - Ensure slow cooling & sufficient time - Check final crystallization temp Check_Step3->Step3_Cause1 Yes Step3_Cause2 Purity Issues: - Use mixed-solvent system - Wash crystals with cold non-polar solvent - Perform second recrystallization Check_Step3->Step3_Cause2 Yes

Caption: A logical workflow for diagnosing the cause of low yield in Memantine synthesis.

References

Stability issues of 1-Acetyl-3,5-dimethyl Adamantane in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Acetyl-3,5-dimethyl Adamantane. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is expected to have high intrinsic stability due to its rigid and strain-free tricyclic adamantane core.[1][2] The adamantane moiety is known for its chemical robustness and is often incorporated into pharmaceuticals to enhance stability.[1] However, the acetyl group introduces a ketone functionality which may be susceptible to degradation under certain conditions.

Q2: What are the potential degradation pathways for this compound?

A2: The most probable degradation pathways involve the acetyl group. These may include:

  • Hydrolysis: Under strong acidic or basic conditions, the ketone functionality could potentially undergo slow hydrolysis, although ketones are generally more resistant to hydrolysis than esters or amides.[3]

  • Oxidation: Strong oxidizing agents could potentially oxidize the molecule, possibly at the acetyl group or the adamantane cage, although the latter is generally very stable.

  • Photodegradation: Ketones can undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light, which could lead to the cleavage of the acetyl group.[4]

Q3: Which solvents are recommended for dissolving this compound to ensure stability?

A3: this compound is a nonpolar compound and is practically insoluble in water. It is readily soluble in nonpolar organic solvents. For experimental purposes, using common aprotic organic solvents like DMSO, DMF, or THF, or hydrocarbon solvents like hexanes and toluene is recommended. The stability in protic solvents like alcohols (methanol, ethanol) should be experimentally verified, especially for long-term storage.

Q4: How does pH affect the stability of this compound in aqueous solutions or co-solvent mixtures?

A4: While highly insoluble in water, if used in a co-solvent system with aqueous buffers, the pH can influence stability. Extreme pH values (highly acidic or basic) are more likely to promote hydrolysis of the acetyl group. It is advisable to maintain the pH of the solution within a neutral range (pH 6-8) to minimize potential degradation.

Q5: Is this compound sensitive to light or temperature?

A5: Based on the general behavior of ketones, this compound may be sensitive to UV light and could undergo photodegradation.[4] Therefore, it is recommended to protect solutions from direct light. While the adamantane cage is thermally stable, prolonged exposure to high temperatures could potentially accelerate degradation reactions. For long-term storage, it is advisable to keep the compound in a cool, dark place, preferably refrigerated or frozen.

Troubleshooting Guides

This section provides guidance on identifying and resolving common stability issues you might encounter during your experiments.

Issue 1: Loss of compound concentration over time in solution.
  • Possible Cause 1: Degradation.

    • Troubleshooting Steps:

      • Analyze your sample using a stability-indicating method like HPLC-UV to check for the appearance of new peaks, which could be degradation products.

      • Review your experimental conditions:

        • Solvent: Are you using a highly protic or reactive solvent? Consider switching to a more inert solvent.

        • pH: If using aqueous buffers, is the pH outside the neutral range? Adjust to pH 6-8.

        • Light Exposure: Are your samples protected from light? Use amber vials or cover your containers with aluminum foil.

        • Temperature: Are the samples exposed to high temperatures? Store them at a lower temperature (e.g., 4°C or -20°C).

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Steps:

      • Due to its lipophilic nature, the compound might adsorb to plastic surfaces.

      • Use glass or polypropylene containers.

      • Consider adding a small percentage of a non-ionic surfactant to your buffer to reduce adsorption.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected experimental results (e.g., loss of activity, new peaks in chromatogram) analyze_hplc Analyze sample by HPLC-UV/LC-MS start->analyze_hplc check_concentration Is the concentration of this compound lower than expected? degradation Suspect Degradation check_concentration->degradation Yes no_issue No stability issue detected. Review other experimental parameters. check_concentration->no_issue No new_peaks Are new peaks present? degradation->new_peaks Check for degradation products adsorption Suspect Adsorption change_container Switch to glass or polypropylene containers adsorption->change_container add_surfactant Consider adding a non-ionic surfactant adsorption->add_surfactant analyze_hplc->check_concentration new_peaks->adsorption No review_conditions Review Experimental Conditions: - Solvent - pH - Light Exposure - Temperature new_peaks->review_conditions Yes optimize_conditions Optimize storage and experimental conditions (e.g., use inert solvent, neutral pH, protect from light, lower temperature) review_conditions->optimize_conditions retest Re-test stability optimize_conditions->retest change_container->retest add_surfactant->retest

Caption: Troubleshooting workflow for stability issues of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV system with a C18 column

  • LC-MS system for identification of degradation products

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

3. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Keep 1 mL of the stock solution in an oven at 80°C for 72 hours.
Photodegradation Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
Control Keep 1 mL of the stock solution at room temperature, protected from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC-UV to monitor the degradation of the parent compound and the formation of degradation products.

  • Analyze samples with significant degradation by LC-MS to determine the mass of the degradation products for structural elucidation.

Forced Degradation Experimental Workflow

forced_degradation_workflow start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic - Control start->stress_conditions sampling Take Aliquots at Time Points (0, 4, 8, 24h) stress_conditions->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze by HPLC-UV neutralize->hplc_analysis lcms_analysis Analyze by LC-MS for Identification hplc_analysis->lcms_analysis If degradation is observed data_analysis Analyze Data: - Quantify Degradation - Identify Degradation Products hplc_analysis->data_analysis lcms_analysis->data_analysis

Caption: Workflow for conducting a forced degradation study.

Protocol 2: HPLC-UV Method for Stability Analysis

This protocol provides a general HPLC-UV method for quantifying this compound and detecting degradation products.

1. Chromatographic Conditions:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B in 15 minutes, hold at 95% B for 5 minutes, return to 50% B in 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm (or scan for optimal wavelength)

2. Sample Preparation:

  • Dilute the samples from the stability study with the initial mobile phase composition to an appropriate concentration (e.g., 10-100 µg/mL).

3. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

  • Calculate the relative peak area of any new degradation products.

Summary of Potential Degradation Products and Influencing Factors

The following table summarizes the expected stability and potential degradation products based on general chemical principles.

Stress FactorExpected StabilityPotential Degradation ProductsInfluencing Parameters
pH (in co-solvents) Stable in neutral pH (6-8). Potential for slow degradation at extreme pH.3,5-dimethyl-1-adamantanecarboxylic acid (from hydrolysis and oxidation)pH, Temperature, Co-solvent type
Temperature Generally stable at room temperature. Degradation may increase at elevated temperatures.Products of oxidation or hydrolysis.Duration of exposure, Presence of oxygen or water
Light (UV) Potentially unstable.Cleavage products from Norrish Type I or II reactions (e.g., 3,5-dimethyladamantane).Wavelength and intensity of light, Presence of photosensitizers
Oxidizing Agents May be susceptible to strong oxidants.Hydroxylated or further oxidized derivatives of the adamantane cage or acetyl group.Concentration and type of oxidizing agent

References

Technical Support Center: Synthesis of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Acetyl-3,5-dimethyl Adamantane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory-scale and potentially scalable synthetic routes include:

  • Direct Acylation: This method involves the direct acylation of 1,3-dimethyladamantane with an acetylating agent. A specific example is the reaction with biacetyl in the presence of a cobalt(II) acetate catalyst and N-hydroxyphthalimide.[1]

  • Friedel-Crafts Acylation: A classic approach involving the reaction of 1,3-dimethyladamantane with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Multi-step Synthesis from 1-Bromo-3,5-dimethyladamantane: This route involves the bromination of 1,3-dimethyladamantane, followed by conversion to an amino or hydroxy derivative, and subsequent acetylation. This is a common pathway in the synthesis of Memantine, where this compound can be an intermediate.

Q2: What are the key safety precautions to consider when scaling up the synthesis?

A2: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, particular attention should be paid to:

  • Handling of Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Exothermic Reactions: Friedel-Crafts acylations can be highly exothermic. Proper temperature control through controlled addition of reagents and efficient cooling is crucial to prevent runaway reactions.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment (PPE) when handling organic solvents.

  • Pressure Build-up: Reactions involving the formation of gaseous byproducts (e.g., HCl from acetyl chloride) should be conducted in a well-ventilated fume hood with appropriate pressure relief systems.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves standard laboratory techniques. The choice of method will depend on the scale and the impurities present. Common methods include:

  • Column Chromatography: Effective for small to medium-scale purification to separate the desired product from byproducts and unreacted starting materials.

  • Recrystallization: A suitable method for obtaining highly pure crystalline product, provided a suitable solvent system is identified.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method on a larger scale.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture. Handle it under an inert atmosphere.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can complex with the catalyst.[2] Ensure an adequate molar ratio of catalyst to substrate is used.
Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a sluggish or incomplete reaction. Optimize the reaction temperature based on literature procedures or small-scale trials.
Poor Quality Starting Materials Use pure 1,3-dimethyladamantane and acylating agent. Impurities in the starting materials can interfere with the reaction.
Substrate Deactivation While adamantane itself is reactive, ensure the solvent used is inert under the reaction conditions.
Problem 2: Formation of Byproducts
Potential Cause Troubleshooting Step
Over-acylation (Di-acylation) Although less common in acylation compared to alkylation, using a large excess of the acylating agent and catalyst could potentially lead to di-acylated products. Use a controlled stoichiometry of reagents.
Side reactions with solvent The acylating agent can react with certain solvents. Use an inert solvent such as dichloromethane or carbon disulfide.
Formation of Hydroxylated Byproducts In some synthesis routes, oxidation of the adamantane cage can occur, leading to hydroxylated byproducts like 1-acetyl-3,5-dimethyl-7-adamantanol.[1] This may be mitigated by running the reaction under an inert atmosphere if oxygen is promoting the side reaction.
Rearrangement Products While less common with acylation, ensure the reaction conditions are not promoting rearrangement of the adamantane cage.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step
Emulsion during aqueous workup The workup of Friedel-Crafts reactions can sometimes lead to persistent emulsions. To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent.
Product is an oil and does not crystallize If recrystallization is proving difficult, try using a different solvent system, seeding the solution with a small crystal of the pure product, or purifying by column chromatography first to remove impurities that may be inhibiting crystallization.
Co-elution of impurities during chromatography If impurities are co-eluting with the product, try a different solvent system for the chromatography or consider using a different stationary phase.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Acylation

This protocol is based on a literature procedure.[1]

Materials and Equipment:

  • 1,3-dimethyladamantane

  • Biacetyl

  • N-hydroxyphthalimide

  • Cobalt(II) acetate

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Oxygen supply (balloon or gas line)

Procedure:

  • To a round-bottom flask, add 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt(II) acetate (0.015 mmol), and acetic acid (3 ml).

  • Equip the flask with a condenser and a magnetic stir bar.

  • Stir the mixture at 75 °C under an oxygen atmosphere (1 atm) for 8 hours.

  • Monitor the reaction progress by gas chromatography (GC) analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Expected Outcome:

  • Conversion of 1,3-dimethyladamantane: ~94%

  • Yield of 1-acetyl-3,5-dimethyladamantane: ~58%

  • Major byproduct: 1-acetyl-3,5-dimethyl-7-adamantanol (yield ~22%)[1]

Data Presentation

Table 1: Reagent Quantities for Direct Acylation Protocol

ReagentMolar RatioAmount (for 3 mmol scale)
1,3-dimethyladamantane1492.9 mg
Biacetyl61.55 g (1.63 mL)
N-hydroxyphthalimide0.148.9 mg
Cobalt(II) acetate0.0052.6 mg
Acetic acidSolvent3 mL

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 1,3-dimethyladamantane Biacetyl N-hydroxyphthalimide Cobalt(II) acetate Acetic acid stir_heat Stir at 75°C under O₂ atmosphere for 8 hours reagents->stir_heat cool Cool to Room Temperature stir_heat->cool extract Extraction cool->extract purify Column Chromatography extract->purify product 1-Acetyl-3,5-dimethyl Adamantane purify->product

Caption: Experimental workflow for the direct acylation synthesis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield in Friedel-Crafts Acylation catalyst_inactive Is the Lewis Acid fresh and handled under inert atmosphere? start->catalyst_inactive catalyst_amount Is the molar ratio of the catalyst sufficient? start->catalyst_amount temp Is the reaction temperature optimized? start->temp materials Are the starting materials pure? start->materials solution1 Use fresh catalyst under inert conditions catalyst_inactive->solution1 solution2 Increase catalyst loading catalyst_amount->solution2 solution3 Optimize temperature temp->solution3 solution4 Purify starting materials materials->solution4

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Characterization of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the proton NMR (¹H NMR) signals for my adamantane derivative broad and poorly resolved?

A1: The rigid and symmetrical cage structure of adamantane often leads to complex spin-spin coupling and overlapping signals, particularly for the methylene protons. This can result in broad and poorly resolved multiplets, making direct interpretation challenging. Long-range coupling through the rigid adamantane scaffold can further complicate the spectra.

Q2: I am observing unexpected splitting or a higher number of signals than anticipated in the NMR spectrum of my purified adamantane derivative. What could be the cause?

A2: This phenomenon can arise from several factors. If your adamantane derivative is chiral, you may be observing diastereomeric effects, which can cause protons or carbons that appear equivalent in a simpler analysis to have distinct chemical shifts. Additionally, restricted rotation around bonds connecting the adamantane cage to substituents can lead to conformational isomers that are distinct on the NMR timescale, resulting in a more complex spectrum.

Q3: My adamantane derivative has very low solubility in aqueous buffers, which is affecting my biological assays. What can I do?

A3: The high lipophilicity of the adamantane core is a well-known challenge.[1][2] To address this, consider the following:

  • Co-solvents: Employing a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can significantly improve solubility. However, it is crucial to first verify the tolerance of your biological assay to the chosen co-solvent.

  • Formulation Strategies: For in vivo studies or more complex assays, formulation approaches like the use of cyclodextrins to form inclusion complexes, or the preparation of nano-suspensions, can enhance aqueous solubility.

  • Structural Modification: In the drug design phase, the introduction of polar functional groups to the adamantane scaffold can improve solubility.

Q4: I am concerned about non-specific binding of my lipophilic adamantane derivative in my protein binding assays. How can I mitigate this?

A4: Non-specific binding is a common issue with highly lipophilic compounds like adamantane derivatives.[1][2] To minimize this, you can:

  • Include a detergent: A low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) in your assay buffer can help to reduce non-specific hydrophobic interactions.

  • Use blocking agents: Proteins like bovine serum albumin (BSA) are often included in assay buffers to block non-specific binding sites on plasticware and other surfaces.

  • Optimize assay conditions: Factors such as ionic strength and pH of the buffer can influence non-specific binding. Systematically varying these parameters can help to find optimal conditions that minimize non-specific interactions while maintaining specific binding.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Overlapping and Uninterpretable ¹H NMR Signals

This guide provides a workflow for resolving complex ¹H NMR spectra of adamantane derivatives.

Troubleshooting Workflow for ¹H NMR Signal Overlap

G Troubleshooting Workflow for ¹H NMR Signal Overlap start Overlapping ¹H NMR Signals Observed change_solvent Acquire spectrum in a different deuterated solvent (e.g., DMSO-d6, CD3OD) start->change_solvent check_resolution Are signals resolved? change_solvent->check_resolution advanced_nmr Perform advanced 1D or 2D NMR experiments check_resolution->advanced_nmr No end Signals Assigned check_resolution->end Yes tocsy 1D TOCSY to identify coupled spin systems advanced_nmr->tocsy hsqc 2D HSQC to correlate protons to directly attached carbons advanced_nmr->hsqc hmbc 2D HMBC to identify long-range H-C correlations advanced_nmr->hmbc cramps For solid samples, use high-resolution solid-state NMR (CRAMPS) advanced_nmr->cramps analyze_data Analyze advanced NMR data to assign signals tocsy->analyze_data hsqc->analyze_data hmbc->analyze_data cramps->analyze_data analyze_data->end no_resolution Still overlapping

Caption: Workflow for resolving overlapping ¹H NMR signals.

  • 1D TOCSY (Total Correlation Spectroscopy): This experiment is invaluable for identifying protons that are part of the same spin system.[3][4][5]

    • Acquire a standard ¹H NMR spectrum to identify a well-resolved signal from the spin system of interest.

    • Set up a selective 1D TOCSY experiment, targeting the well-resolved proton signal for selective excitation.

    • Optimize the mixing time to allow for magnetization transfer throughout the spin system. Longer mixing times will show correlations to more distant protons in the coupling network.

    • The resulting spectrum will only show signals from the protons within the same spin system as the irradiated proton, simplifying complex spectra.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, which is excellent for resolving overlap.[6][7][8]

    • Set up a standard gradient-enhanced HSQC experiment.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to encompass all relevant signals.

    • The resulting 2D spectrum will show a correlation peak for each C-H bond, allowing you to resolve overlapping proton signals based on the distinct chemical shifts of their attached carbons.

Mass Spectrometry (MS)

Problem: Poor Ionization or Complex Fragmentation in Mass Spectra

Due to their hydrocarbon-rich nature, adamantane derivatives can sometimes exhibit poor ionization efficiency or complex fragmentation patterns that are difficult to interpret.

This protocol provides a general starting point for developing an LC-MS/MS method for the quantification of lipophilic adamantane derivatives.[9][10][11]

  • Sample Preparation:

    • For plasma or other biological matrices, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a mobile phase composition that ensures retention of your analyte on the column (e.g., 35% B) and gradually increase the percentage of mobile phase B to elute the compound. A typical gradient might be:

      • 0-1 min: 35% B

      • 1-2 min: Gradient to 95% B

      • 2-3 min: Hold at 95% B

      • 3-3.1 min: Return to 35% B

      • 3.1-5 min: Equilibrate at 35% B

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for adamantane derivatives containing amine or other basic functionalities.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Optimization: Infuse a standard solution of your analyte to optimize the precursor ion and product ions for MRM transitions, as well as other source parameters like capillary voltage and gas flows.

Solubility and Aggregation

Problem: Inaccurate or Irreproducible Results in Biological Assays Due to Poor Solubility or Aggregation

The inherent lipophilicity of adamantane derivatives can lead to the formation of aggregates in aqueous solutions, which can act as non-specific inhibitors in biological assays.[12] It is crucial to determine the solubility and aggregation behavior of your compounds.

Decision Tree for Investigating Solubility and Aggregation

G Decision Tree for Investigating Solubility and Aggregation start Suspected Solubility or Aggregation Issue solubility_assay Perform Solubility Assay start->solubility_assay kinetic_solubility Kinetic Solubility (Nephelometry or UV) for High-Throughput Screening solubility_assay->kinetic_solubility thermodynamic_solubility Thermodynamic Solubility (Shake-Flask) for Lead Optimization solubility_assay->thermodynamic_solubility solubility_ok Is solubility sufficient for assay concentration? kinetic_solubility->solubility_ok thermodynamic_solubility->solubility_ok dls Perform Dynamic Light Scattering (DLS) to check for aggregation solubility_ok->dls No proceed Proceed with Assay solubility_ok->proceed Yes aggregates_present Are aggregates detected? dls->aggregates_present reformulate Reformulate (e.g., add co-solvents, detergents) or modify compound aggregates_present->reformulate Yes aggregates_present->proceed No reformulate->solubility_assay

Caption: Decision tree for investigating solubility and aggregation.

  • Kinetic Solubility Assay by Nephelometry: [13][14][15]

    • Prepare a high-concentration stock solution of the adamantane derivative in DMSO (e.g., 10 mM).

    • In a microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Perform serial dilutions to create a range of compound concentrations.

    • Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate, and the concentration at which this occurs is the kinetic solubility.

  • Thermodynamic Solubility Assay (Shake-Flask Method): [16][17][18]

    • Add an excess amount of the solid adamantane derivative to a vial containing the aqueous buffer of interest.

    • Seal the vial and shake it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the incubation, allow the undissolved solid to sediment.

    • Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.

  • Dynamic Light Scattering (DLS) for Aggregation Analysis: [19][20][21][22]

    • Prepare the sample by dissolving the adamantane derivative in the desired buffer at the concentration to be used in the biological assay.

    • Filter the sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any dust or extrinsic particulate matter.

    • Place the sample in a clean, dust-free cuvette.

    • Perform the DLS measurement, which will provide information on the size distribution of particles in the solution. The presence of large particles (e.g., >100 nm) is indicative of compound aggregation.

Quantitative Data Summary

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Adamantane in Different Solvents

Solvent¹H Chemical Shift (CH)¹H Chemical Shift (CH₂)¹³C Chemical Shift (CH)¹³C Chemical Shift (CH₂)
CDCl₃1.871.7528.738.2
DMSO-d₆1.781.6928.337.5

Note: Chemical shifts can vary depending on the specific derivative and concentration.

Table 2: Example Aqueous Solubility of Selected Adamantane Drugs

CompoundType of SolubilityBufferSolubility
AmantadineThermodynamicPhosphate Buffer (pH 7.4)~10 mg/mL
MemantineThermodynamicWater~50 mg/mL
RimantadineThermodynamicWater~1 mg/mL

Note: These are approximate values and can be influenced by factors such as temperature and the exact composition of the buffer.

References

Resolving peak splitting in NMR spectra of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting in the NMR spectra of 1-Acetyl-3,5-dimethyl Adamantane and related derivatives.

Troubleshooting Guide: Resolving Peak Splitting

Peak splitting or the appearance of complex multiplets in the NMR spectrum of this compound can arise from several factors, ranging from sample preparation issues to dynamic conformational changes. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My NMR spectrum for this compound shows broad or unexpectedly split peaks. What are the possible causes and how can I resolve this?

Answer:

Unexpected peak splitting or broadening in the NMR spectrum of your adamantane derivative can be attributed to several factors. Follow these troubleshooting steps to identify and address the issue:

Step 1: Verify Sample Purity and Preparation

  • Purity: The presence of impurities is a common cause of extra peaks in an NMR spectrum. Verify the purity of your sample using other analytical techniques such as mass spectrometry or chromatography.

  • Residual Solvent: Ensure that no residual solvents from the synthesis or purification process remain in your sample, as these will appear in the spectrum.

  • Sample Concentration: Highly concentrated samples can lead to peak broadening due to increased viscosity.[1] Prepare a more dilute sample and re-acquire the spectrum. A typical concentration for ¹H NMR is 5-25 mg of compound in 0.6-0.7 mL of deuterated solvent.

  • Particulate Matter: The presence of solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines. Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended particles.

Step-by-step guide to proper sample preparation:

  • Ensure your NMR tube is clean and dry to avoid contamination from residual acetone or water.

  • Weigh out an appropriate amount of your adamantane derivative.

  • Dissolve the sample in a suitable deuterated solvent.

  • Filter the solution directly into the NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer, typically around 4-5 cm.

Step 2: Evaluate the Choice of NMR Solvent

The solvent can significantly influence the chemical shifts and resolution of peaks in an NMR spectrum.

  • Solvent Effects: Adamantane derivatives can exhibit remarkable variations in their NMR spectra depending on the solvent used.[2] If you are observing peak overlap or splitting, consider acquiring the spectrum in a different deuterated solvent. Commonly used solvents for adamantane derivatives include CDCl₃ and DMSO-d₆.[2] Sometimes, changing to a solvent with a different polarity or aromaticity (e.g., benzene-d₆) can resolve overlapping signals.[1]

Step 3: Investigate Dynamic Processes with Variable Temperature (VT) NMR

The rigid cage-like structure of adamantane can lead to the existence of conformational isomers (conformers) that are in slow exchange on the NMR timescale at room temperature. This can result in the appearance of multiple sets of peaks for a single compound.

  • Conformational Exchange: At lower temperatures, the interchange between different conformers slows down, allowing for the resolution of individual signals for each conformer. Conversely, at higher temperatures, the interchange becomes rapid on the NMR timescale, leading to the coalescence of these signals into a single, averaged peak.

  • Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures is a powerful technique to study these dynamic processes.[3][4]

    • Low-Temperature NMR: Cooling the sample can "freeze out" individual conformers, resulting in a spectrum with sharp, well-resolved peaks for each distinct conformation.

    • High-Temperature NMR: Heating the sample can accelerate the conformational exchange, leading to the coalescence of multiple peaks into a single, often sharper, peak. This can simplify a complex spectrum.

A troubleshooting workflow for resolving peak splitting is illustrated in the diagram below.

G Troubleshooting Workflow for NMR Peak Splitting A Start: Peak Splitting Observed B Step 1: Check Sample Purity and Preparation A->B C Is the sample pure and properly prepared? B->C D Re-purify and/or re-prepare the sample C->D No E Step 2: Evaluate NMR Solvent C->E Yes D->B F Acquire spectrum in a different solvent (e.g., Benzene-d6, DMSO-d6) E->F G Did the spectrum improve? F->G H Step 3: Investigate Dynamic Processes (VT-NMR) G->H No L Problem Resolved G->L Yes I Acquire spectra at low and high temperatures H->I J Does the spectrum change with temperature? I->J K Peak splitting is likely due to conformational isomers J->K Yes M Consult with an NMR specialist J->M No K->L

References

Avoiding degradation of 1-Acetyl-3,5-dimethyl Adamantane during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 1-Acetyl-3,5-dimethyl Adamantane to minimize degradation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your this compound sample, follow this logical troubleshooting workflow.

Degradation_Troubleshooting cluster_Initial_Assessment Initial Assessment cluster_Investigation Investigation cluster_Resolution Resolution Observe_Appearance Observe Physical Appearance (Color Change, Clumping) Review_Storage Review Storage Conditions (Temperature, Light, Humidity) Observe_Appearance->Review_Storage No obvious change Quarantine_Sample Quarantine Suspected Sample Observe_Appearance->Quarantine_Sample Change observed Check_Purity Check Purity via Analytical Method (e.g., HPLC, GC) Review_Storage->Check_Purity Conditions appropriate Optimize_Storage Optimize Storage Conditions (Based on Findings) Review_Storage->Optimize_Storage Conditions inappropriate Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Check_Purity->Forced_Degradation Purity below specification Contact_Support Contact Technical Support Check_Purity->Contact_Support Purity acceptable, but issues persist Identify_Degradants Identify Potential Degradants (e.g., LC-MS) Forced_Degradation->Identify_Degradants Identify_Degradants->Optimize_Storage Degradation_Pathway Compound This compound Acid_Base Strong Acid/Base (Hydrolysis) Compound->Acid_Base Oxidation Oxidizing Agent Compound->Oxidation Heat_Light Heat/Light Compound->Heat_Light Hydrolysis_Product 3,5-Dimethyl-1-adamantane + Acetic Acid Acid_Base->Hydrolysis_Product Oxidation_Product Oxidized Adamantane Derivatives Oxidation->Oxidation_Product Other_Product Other Degradation Products Heat_Light->Other_Product

Validation & Comparative

Comparative Analysis of 1-Acetyl-3,5-dimethyl Adamantane and 1-Acetyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane and its derivatives represent a significant class of compounds in medicinal chemistry, prized for their rigid, lipophilic, three-dimensional structure.[1][2] This unique cage-like framework is a key component in several approved drugs, enhancing properties like bioavailability and metabolic stability.[3][4] This guide provides a comparative study of two specific derivatives: 1-Acetyl-3,5-dimethyl Adamantane and 1-Acetyladamantane. While both compounds serve primarily as chemical intermediates, their structural differences and the properties of their subsequent derivatives warrant a detailed comparison for researchers in drug discovery and organic synthesis. The primary pharmacological relevance of these molecules lies in their role as precursors to potent antiviral and neuroprotective agents.[5][6]

Physicochemical Properties

The addition of two methyl groups to the adamantane cage in this compound results in a higher molecular weight and likely influences its lipophilicity and crystalline structure, as reflected in the differing physical properties compared to 1-Acetyladamantane.

PropertyThis compound1-Acetyladamantane
CAS Number 40430-57-7[7]1660-04-4[5]
Molecular Formula C₁₄H₂₂O[7]C₁₂H₁₈O[5]
Molecular Weight 206.32 g/mol [7]178.27 g/mol [5][8]
Appearance -White Crystalline Powder[8]
Melting Point Not available. (Related compound, 1-Acetamido-3,5-dimethyladamantane, melts at 110-111°C[9][10])53-56°C[5] or 184-186°C[8]
Boiling Point Not available. (Related compound, 1-Acetamido-3,5-dimethyladamantane, boils at ~348.5°C[9][11])~250.52°C (estimate)[5][8]
Solubility Not available.Insoluble in water; Soluble in methanol.[5][8]

Structural Comparison and Pharmacological Relationship

The core difference between the two molecules is the presence of two methyl groups at the 3 and 5 bridgehead positions of the adamantane cage in this compound. These methyl groups increase the molecule's lipophilicity. Both compounds are key intermediates in the synthesis of important pharmaceuticals.

G cluster_0 1-Acetyladamantane Pathway cluster_1 This compound Pathway A1 1-Acetyladamantane A2 Hydrolysis/ Amination A1->A2 A3 Rimantadine (Antiviral Agent) A2->A3 B1 1-Acetyl-3,5-dimethyl Adamantane B2 Hydrolysis/ Amination B1->B2 B3 Memantine (NMDA Receptor Antagonist) B2->B3 G start Starting Materials: - 1,3-dimethyladamantane - Biacetyl - Acetic Acid reaction Reaction Conditions: Stir at 75°C 8 hours Oxygen Atmosphere (1 atm) start->reaction catalysts Catalysts: - N-hydroxyphthalimide - Cobalt (II) acetate catalysts->reaction analysis Product Analysis (Gas Chromatography) reaction->analysis product1 1-Acetyl-3,5-dimethyladamantane (58% Yield) analysis->product1 product2 1-acetyl-3,5-dimethyl-7-adamantanol (22% Yield) analysis->product2 G Adamantane Adamantane Core Methyl + 2 Methyl Groups Adamantane->Methyl Acetyl + Acetyl Group Adamantane->Acetyl Methyl->Acetyl CompoundA 1-Acetyladamantane Acetyl->CompoundA Forms CompoundB 1-Acetyl-3,5-dimethyl Adamantane Acetyl->CompoundB Forms

References

Cross-Validation of Analytical Methods for the Quantification of 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of 1-Acetyl-3,5-dimethyl Adamantane: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The following sections present a hypothetical cross-validation study, offering insights into the performance of each method.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. This section summarizes the performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound, based on a simulated validation study.

ParameterGC-FIDHPLC-UVqNMR
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.0 - 101.0%
Precision (% RSD) < 1.5%< 2.0%< 1.0%
Limit of Detection (LOD) ~ 1 ng/mL~ 5 ng/mL~ 0.1 mg/mL
Limit of Quantification (LOQ) ~ 5 ng/mL~ 15 ng/mL~ 0.5 mg/mL
Analysis Time per Sample ~ 15 min~ 10 min~ 5 min
Selectivity HighModerate to HighHigh
Sample Preparation Derivatization may be requiredSimple dissolutionSimple dissolution

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of the analytical methods.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion A GC-FID Method Development D Linearity & Range A->D H Analysis of Same Samples by Each Method B HPLC-UV Method Development B->D C qNMR Method Development C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Selectivity F->G G->H I Statistical Comparison of Results (e.g., t-test, F-test) H->I J Assessment of Method Equivalency I->J

Caption: Workflow for cross-validation of analytical methods.

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound using GC-FID, HPLC-UV, and qNMR.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: Agilent 7890B GC system with a flame ionization detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.05% v/v Tetramethylsilane (TMS).

  • Internal Standard: Maleic anhydride.

  • Pulse Program: A standard 90° pulse with a relaxation delay of 30 seconds.

  • Number of Scans: 16.

  • Data Processing: The spectra are processed with a line broadening of 0.3 Hz. The concentration of this compound is calculated by comparing the integral of a characteristic proton signal (e.g., the acetyl methyl protons) with the integral of the known amount of the internal standard.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube and dissolve in 0.75 mL of CDCl₃.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between the analytical methods and the validation parameters assessed.

G cluster_0 Analytical Methods cluster_1 Validation Parameters GC GC-FID Linearity Linearity GC->Linearity Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision LOD_LOQ LOD/LOQ GC->LOD_LOQ Selectivity Selectivity GC->Selectivity HPLC HPLC-UV HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ HPLC->Selectivity NMR qNMR NMR->Linearity NMR->Accuracy NMR->Precision NMR->LOD_LOQ NMR->Selectivity

Caption: Relationship between methods and validation parameters.

The Impact of Dimethyl Substitution on Acetyl Adamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, has proven to be a valuable pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, and central nervous system effects. The strategic functionalization of the adamantane core is a key approach to modulate the physicochemical and pharmacological properties of these compounds. This guide provides a comparative analysis of 1-acetyladamantane and its dimethyl-substituted analog, 1-acetyl-3,5-dimethyladamantane, offering insights into the effects of this substitution.

Physicochemical Properties: A Comparative Analysis

The introduction of two methyl groups at the bridgehead positions of the adamantane nucleus in 1-acetyl-3,5-dimethyladamantane leads to predictable alterations in its physicochemical properties compared to the parent compound, 1-acetyladamantane. These changes, summarized in the table below, are primarily driven by the increase in molecular weight and surface area conferred by the methyl groups.

Property1-Acetyladamantane1-Acetyl-3,5-dimethyladamantaneImpact of Dimethyl Substitution
Molecular Formula C₁₂H₁₈O[1][2]C₁₄H₂₂O[3]Addition of C₂H₄
Molecular Weight 178.27 g/mol [2]206.32 g/mol [3]Increased
Melting Point 53-55 °C[1]110-111 °C (for 1-acetamido-3,5-dimethyladamantane)[4]Likely Increased
Boiling Point ~250.5 °C (estimate)[2]348.5 °C (predicted for 1-acetamido-3,5-dimethyladamantane)[4]Likely Increased
Calculated LogP (XLogP3) 2.5[2]3.5 (for 1-acetamido-3,5-dimethyladamantane)[5]Increased Lipophilicity
Topological Polar Surface Area 17.1 Ų[2]29.1 Ų (for 1-acetamido-3,5-dimethyladamantane)[5]Increased (due to amide group in analog)
Solubility Insoluble in water, soluble in methanol.[1][2]Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly) (for 1-acetamido-3,5-dimethyladamantane).[4]Altered solubility profile

Note: Some data for 1-acetyl-3,5-dimethyladamantane is based on its close analog, 1-acetamido-3,5-dimethyladamantane, due to the limited availability of direct experimental data for the acetyl derivative.

The most significant consequence of dimethyl substitution is the increase in lipophilicity, as indicated by the higher calculated LogP value. This property is crucial in drug design as it influences a molecule's ability to cross biological membranes, interact with hydrophobic pockets of target proteins, and its overall pharmacokinetic profile.[6] The increased molecular weight and likely higher melting and boiling points are consistent with the addition of the two methyl groups.

Biological Activity and Pharmacokinetics: Expected Consequences of Dimethylation

The adamantane core itself contributes to the biological activity of its derivatives, often by interacting with biological membranes or hydrophobic protein domains.[6] The antiviral activity of adamantanes, for instance, is linked to their ability to interact with viral ion channels.[6]

The increased lipophilicity resulting from dimethyl substitution is expected to have a profound impact on the biological activity and pharmacokinetics of the molecule. Enhanced lipophilicity can lead to:

  • Increased membrane permeability: This could facilitate the entry of the compound into cells and tissues, potentially enhancing its biological activity.

  • Altered protein binding: The compound may exhibit stronger binding to hydrophobic pockets of target enzymes or receptors.

  • Modified metabolic stability: The methyl groups may block sites of metabolic oxidation, potentially leading to a longer half-life in the body.

  • Changes in distribution: A more lipophilic compound may show increased distribution into fatty tissues and the central nervous system.

It is important to note that these effects are not always beneficial and can sometimes lead to increased toxicity or unfavorable pharmacokinetic profiles. Therefore, experimental validation is crucial.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following are detailed methodologies for key experiments.

Synthesis of 1-Acetyl-3,5-dimethyladamantane

A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 ml) is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours. The product, 1-acetyl-3,5-dimethyladamantane, can be isolated and purified from the reaction mixture.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a reliable method for determining the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water.[7][8][9]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound (1-acetyladamantane or 1-acetyl-3,5-dimethyladamantane)

  • Separatory funnel or centrifuge tubes

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • A known concentration of the test compound is prepared in either water or n-octanol.

  • Equal volumes of the n-octanol and water phases are added to a separatory funnel or centrifuge tube.

  • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

  • Aliquots are carefully taken from both the n-octanol and water layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm of the partition coefficient.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

  • Cell line of interest (e.g., a cancer cell line or a host cell line for antiviral assays)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds. A vehicle control (solvent only) is also included.

  • After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and fresh medium containing MTT solution is added to each well.

  • The plate is incubated for a further 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Antiviral Activity Assessment by Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.[13][14][15]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium and supplements

  • 6-well or 12-well plates

  • Test compounds

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Confluent monolayers of host cells are prepared in multi-well plates.

  • The cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, the virus inoculum is removed.

  • The cells are then overlaid with a semi-solid medium (containing agarose or methylcellulose) containing different concentrations of the test compound. A no-drug control is also included.

  • The plates are incubated for a period that allows for the formation of visible plaques (typically 2-5 days).

  • The cells are then fixed and stained with crystal violet, which stains the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • The number of plaques in each well is counted.

  • The percentage of plaque reduction is calculated for each compound concentration relative to the no-drug control. The IC₅₀ value (the concentration that inhibits 50% of plaque formation) can then be determined.

Visualizing the Impact: Logical Workflow

The following diagram illustrates the logical workflow for comparing the properties of acetyl adamantane and its dimethyl-substituted analog.

G Workflow for Comparing Acetyl Adamantane Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_analysis Comparative Analysis A Acetyl Adamantane C Physicochemical Properties (MW, MP, BP, LogP, Solubility) A->C D Cytotoxicity Assay (MTT) A->D E Antiviral Assay (Plaque Reduction) A->E F Pharmacokinetic Studies A->F B 1-Acetyl-3,5-dimethyladamantane B->C B->D B->E B->F G Structure-Activity Relationship (SAR) C->G D->G E->G F->G H Lead Optimization G->H

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of acetyl adamantane and its dimethyl-substituted analog to establish structure-activity relationships.

Signaling Pathway Hypothesis: Modulation of Viral Ion Channels

Based on the known mechanism of action of other adamantane antivirals, it is hypothesized that acetyl adamantane and its dimethyl-substituted derivative may exert their antiviral effects by targeting viral ion channels, such as the M2 proton channel of the influenza A virus. The following diagram illustrates this proposed mechanism.

G Hypothetical Mechanism of Action: Viral Ion Channel Blockade cluster_virus Influenza A Virus cluster_cell Host Cell cluster_drug Adamantane Derivative A Viral M2 Proton Channel D Endosome A->D Proton Influx B Viral RNA C Viral Ribonucleoprotein (vRNP) B->C E Cell Nucleus C->E Nuclear Import D->B Acidification-triggered uncoating F Progeny Virions E->F Replication & Assembly G Acetyl Adamantane or Dimethyl-acetyl Adamantane G->A Blocks Proton Influx

Caption: A diagram illustrating the hypothetical blockade of the viral M2 proton channel by acetyl adamantane derivatives, preventing viral uncoating within the host cell.

References

Comparative analysis of different synthetic routes to 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes to 1-Acetyl-3,5-dimethyl Adamantane, a valuable intermediate in pharmaceutical research and development. The comparison focuses on reaction efficiency, reagent characteristics, and procedural requirements, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Cobalt-Catalyzed Radical AcetylationRoute 2: Friedel-Crafts-Type Acylation
Starting Material 1,3-Dimethyladamantane1,3-Dimethyladamantane
Acylating Agent BiacetylAcetyl Chloride
Catalyst Cobalt(II) acetate / N-hydroxyphthalimideAluminum Chloride (AlCl₃)
Solvent Acetic AcidDichloromethane (or other inert solvent)
Temperature 75 °C0 °C to room temperature (estimated)
Reaction Time 8 hours2-4 hours (estimated)
Yield 58% (with 22% of a hydroxylated byproduct)[1]Estimated 60-70% (based on similar reactions)
Key Advantages Milder conditions, avoids strong Lewis acidsHigher potential atom economy, common lab reagents
Key Disadvantages Formation of significant byproduct, use of potentially toxic cobalt salt and biacetylUse of highly corrosive and moisture-sensitive reagents, generation of HCl gas

Experimental Protocols

Route 1: Cobalt-Catalyzed Radical Acetylation

This method utilizes a cobalt(II) salt in conjunction with N-hydroxyphthalimide to catalyze the radical acetylation of 1,3-dimethyladamantane with biacetyl.

Detailed Experimental Protocol:

A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 mL) is stirred in a round-bottom flask equipped with a magnetic stirrer and a condenser. The reaction mixture is heated to 75 °C under an oxygen atmosphere (1 atm) for 8 hours.[1]

Work-up and Purification:

After completion, the reaction mixture is cooled to room temperature. The acetic acid is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired product, this compound, from the byproduct, 1-acetyl-3,5-dimethyl-7-adamantanol, and any unreacted starting material. The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Route 2: Friedel-Crafts-Type Acylation

This proposed route adapts the principles of Friedel-Crafts acylation to the non-aromatic, but reactive, tertiary C-H bonds of the adamantane core. This reaction uses a strong Lewis acid, such as aluminum chloride, to activate the acetylating agent.

Detailed Experimental Protocol:

To a stirred suspension of anhydrous aluminum chloride (4.5 mmol) in anhydrous dichloromethane (15 mL) at 0 °C under a nitrogen atmosphere, acetyl chloride (4.5 mmol) is added dropwise. The mixture is stirred for 15 minutes to form the acylium ion complex. A solution of 1,3-dimethyladamantane (3 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

Work-up and Purification:

The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid. The mixture is stirred vigorously for 15-20 minutes to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound. The product's identity and purity are confirmed by spectroscopic analysis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Cobalt-Catalyzed Radical Acetylation 1,3-Dimethyladamantane_1 1,3-Dimethyladamantane Reaction_1 Radical Acetylation 1,3-Dimethyladamantane_1->Reaction_1 Biacetyl Biacetyl Biacetyl->Reaction_1 Reagents_1 Co(OAc)₂, NHPI, O₂ Acetic Acid, 75°C, 8h Reagents_1->Reaction_1 Workup_1 Work-up & Purification Reaction_1->Workup_1 Product_1 This compound (Yield: 58%) Workup_1->Product_1 Byproduct_1 1-Acetyl-3,5-dimethyl-7-adamantanol (Yield: 22%) Workup_1->Byproduct_1

Caption: Workflow for Cobalt-Catalyzed Radical Acetylation.

G cluster_1 Route 2: Friedel-Crafts-Type Acylation 1,3-Dimethyladamantane_2 1,3-Dimethyladamantane Reaction_2 Friedel-Crafts Acylation 1,3-Dimethyladamantane_2->Reaction_2 Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction_2 Reagents_2 AlCl₃ Dichloromethane, 0°C to RT, 2-4h Reagents_2->Reaction_2 Workup_2 Work-up & Purification Reaction_2->Workup_2 Product_2 This compound (Estimated Yield: 60-70%) Workup_2->Product_2

Caption: Workflow for Friedel-Crafts-Type Acylation.

Safety and Environmental Considerations

Route 1: Cobalt-Catalyzed Radical Acetylation

  • Biacetyl: This reagent is a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation. Inhalation may be toxic and can cause respiratory irritation.[2][3] Prolonged exposure to diacetyl-containing flavorings has been associated with occupational lung diseases.

  • Cobalt(II) Acetate: This compound is harmful if swallowed or inhaled and causes irritation to the skin, eyes, and respiratory tract.[4][5] It may cause allergic skin or respiratory reactions.[4][6] Chronic exposure can affect the thyroid, lungs, heart, and kidneys.[4][5] It is also suspected of causing genetic defects and may cause cancer by inhalation.[6][7]

Route 2: Friedel-Crafts-Type Acylation

  • Aluminum Chloride (Anhydrous): This is a highly corrosive substance that reacts violently with water, releasing heat and toxic hydrogen chloride gas.[8][9][10][11] It can cause severe burns to the skin, eyes, and respiratory tract.[8][9][11] Care must be taken to use anhydrous conditions.

  • Acetyl Chloride: This is a corrosive and flammable liquid that reacts with water to produce hydrochloric acid. It can cause severe burns to the skin and eyes and is harmful if inhaled.[12]

  • Dichloromethane: This is a volatile solvent and a suspected carcinogen. It should be handled in a well-ventilated fume hood.

Concluding Remarks

Both synthetic routes present viable pathways to this compound, each with distinct advantages and disadvantages. The cobalt-catalyzed radical acetylation offers a method that avoids strong, corrosive Lewis acids but results in a significant byproduct that requires careful purification, and involves the use of a toxic catalyst and reagent. The Friedel-Crafts-type acylation is a more classical approach that may offer a higher yield of the desired product with better atom economy, but it necessitates the handling of highly reactive and hazardous materials and stringent anhydrous conditions.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, scale of the reaction, and safety protocols in place. For laboratories equipped to handle moisture-sensitive and corrosive reagents, the Friedel-Crafts approach may be more efficient. Conversely, the cobalt-catalyzed method might be preferable where milder conditions are a priority, and an efficient purification strategy is available. Further optimization of both routes could potentially improve yields and reduce byproduct formation.

References

Assessing the antiviral potential of 1-Acetyl-3,5-dimethyl Adamantane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antiviral properties of adamantane derivatives, with a focus on their potential against influenza A virus. This guide provides a comparative overview of their biological activity, mechanism of action, and the experimental protocols used for their evaluation. While specific antiviral data for 1-Acetyl-3,5-dimethyl Adamantane is not available in the current scientific literature, this guide contextualizes its potential based on the well-established structure-activity relationships of the adamantane class.

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has been a cornerstone in the development of antiviral drugs for decades.[1][2] Derivatives of adamantane, most notably amantadine and rimantadine, were among the first clinically effective antiviral agents against influenza A virus.[1] Their mechanism of action, targeting the M2 proton ion channel of the virus, has been extensively studied and provides a clear rationale for their antiviral effect.[1][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of adamantane derivatives, outlining their antiviral performance with supporting experimental data and detailed methodologies.

Comparative Antiviral Activity

While specific experimental data for this compound is not publicly available, we can infer its potential activity based on the structure-activity relationship (SAR) studies of numerous adamantane analogs. The antiviral activity of adamantane derivatives is highly dependent on the nature and position of substituents on the adamantane cage. Generally, the presence of an amino group at the 1-position is crucial for potent anti-influenza A activity.[4] Modifications of this amino group, such as N-alkylation, can sometimes lead to compounds with similar or slightly altered activity profiles.[4]

However, N-acyl derivatives, which would be structurally analogous to this compound (assuming the acetyl group is a modification of a primary amine), have generally shown decreased antiviral action against influenza A.[4] It is important to note that some acylated adamantane derivatives have demonstrated activity against other viruses, such as Herpes Simplex Virus (HSV).[2]

To provide a clear comparison, the following table summarizes the antiviral activity of well-characterized adamantane derivatives against influenza A virus.

CompoundVirus Strain(s)50% Inhibitory Concentration (IC50)50% Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/IC50)Reference
AmantadineInfluenza A/H3N2~0.4 µg/mL>100 µg/mL>250[1]
RimantadineInfluenza A/H3N2~0.1 µg/mL>100 µg/mL>1000[1]
Glycyl-rimantadineInfluenza A/H3N20.11 µM50 µg/mL~454[1]
(R)-6-(1-adamantyl)-1,3-oxazinan-2-oneInfluenza A/California/04/2009 (H1N1)Not explicitly stated, but effective in vivo at 20 mg/kg/dayNot specified for cell cultureNot applicable[5]
(R)-6-(1-adamantyl) piperidin-2,4-dioneInfluenza A/California/04/2009 (H1N1)Not explicitly stated, but effective in vivo at 20 mg/kg/dayNot specified for cell cultureNot applicable[5]

Experimental Protocols

The evaluation of antiviral compounds requires a standardized set of experiments to determine their efficacy and toxicity. Below are detailed methodologies for key assays commonly used in the assessment of adamantane derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a crucial first step to determine the concentration range of the compound that is non-toxic to the host cells.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectious virus particles and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Protocol:

  • Cell Seeding: Seed host cells (e.g., MDCK) in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Aspirate the growth medium and infect the cells with a known dilution of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with an agar or methylcellulose medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution of 4% formaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (e.g., MTT) antiviral Antiviral Assay (e.g., Plaque Reduction) cytotoxicity->antiviral Determine CC50 mechanism Mechanism of Action Studies antiviral->mechanism Determine IC50 animal_model Animal Model of Infection (e.g., Mice) mechanism->animal_model Promising Candidate efficacy Efficacy Studies (Survival, Viral Titer) animal_model->efficacy toxicity_in_vivo In Vivo Toxicity animal_model->toxicity_in_vivo start Compound Synthesis (1-Acetyl-3,5-dimethyl Adamantane Derivative) start->cytotoxicity

Caption: A typical experimental workflow for assessing the antiviral potential of a novel compound.

M2_inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome M2_channel M2 Proton Channel Extracellular (Acidic pH) Transmembrane Domain Cytoplasmic (Neutral pH) protons_out H+ M2_channel:p3->protons_out To Virion Interior uncoating Viral Uncoating (RNA Release) M2_channel:p2->uncoating Prevents pH drop required for uncoating endosome Endosome (Acidic Environment) adamantane Adamantane Derivative adamantane->M2_channel:p2 Blocks Channel protons_in H+ protons_in->M2_channel:p1 Influx protons_out->uncoating

Caption: Mechanism of action of adamantane derivatives on the influenza A M2 proton channel.

References

Benchmarking the Reactivity of 1-Acetyl-3,5-dimethyl Adamantane in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-acetyl-3,5-dimethyl adamantane in key organic reactions. Due to the significant steric hindrance imposed by the bulky 3,5-dimethyladamantyl group, this ketone exhibits distinct reactivity profiles when compared to less sterically encumbered ketones such as acetophenone and acetone. This document aims to provide researchers with a predictive framework for incorporating this unique building block in synthetic campaigns.

Introduction to this compound

This compound is a specialty chemical of interest in medicinal chemistry and materials science.[1] The adamantane cage imparts desirable properties such as high lipophilicity, metabolic stability, and rigidity to molecules.[1] However, the three-dimensional bulk of the adamantyl group, further augmented by the two methyl substituents at the bridgehead positions, significantly influences the reactivity of the adjacent acetyl group.

Comparative Reactivity Analysis

The reactivity of the carbonyl group in ketones is primarily governed by two factors: electronic effects and steric hindrance. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic.[2][3][4] Among ketones, reactivity decreases with increasing steric bulk around the carbonyl group.[5]

The 1-(3,5-dimethyladamantyl) group is exceptionally bulky. This steric hindrance is expected to significantly reduce the reaction rates of this compound in reactions that involve nucleophilic attack at the carbonyl carbon or reactions requiring the formation of a planar enolate.

Predicted Reactivity in Common Ketone Reactions

The following table summarizes the predicted relative reactivity of this compound in comparison to acetophenone (a common aromatic ketone) and acetone (a simple aliphatic ketone). The predictions are based on fundamental principles of organic chemistry, considering the steric bulk of the adamantyl group.

Reaction TypeAcetone (Reference)AcetophenoneThis compoundRationale for Predicted Reactivity
Nucleophilic Addition
Grignard ReactionHighModerateLowThe bulky adamantyl group severely hinders the approach of the Grignard reagent to the carbonyl carbon.[6][7][8][9]
Reduction (NaBH₄)HighHighModerate to LowWhile sodium borohydride is a relatively small nucleophile, the adamantyl group will still slow the reaction rate compared to less hindered ketones.
Wittig ReactionHighModerateVery LowThe formation of the oxaphosphetane intermediate is highly sensitive to steric hindrance.[10][11][12][13][14]
Enolate Formation & Reactions
Aldol CondensationHighModerateVery LowEnolate formation at the methyl group is sterically hindered, and the subsequent attack on another carbonyl is also impeded.
Halogenation (α-position)HighHighModerateWhile enolate formation is required, the reaction can often be driven to completion with strong bases and forcing conditions.

Experimental Protocols

The following are representative experimental protocols for reactions discussed above. The protocols for this compound are adapted from general procedures and may require optimization to account for its reduced reactivity.

Synthesis of this compound

A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 ml) is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours. The major product, 1-acetyl-3,5-dimethyladamantane, can be isolated by chromatographic analysis with a reported yield of 58%.[15]

Representative Reaction: Wittig Olefination

The Wittig reaction is a reliable method for converting ketones to alkenes. However, its success with sterically hindered ketones is often limited.

Comparison of Substrates:

SubstrateExpected Outcome
AcetoneRapid reaction with methylenetriphenylphosphorane to yield isobutylene.
AcetophenoneSlower reaction than acetone, but still proceeds to form 1-phenylpropene.
This compoundReaction is expected to be very slow or may not proceed under standard conditions due to severe steric hindrance around the carbonyl group.[13]

Experimental Protocol (General):

  • Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium is added dropwise at 0°C. The resulting orange to yellow solution of the ylide is stirred for 1 hour at room temperature.

  • Reaction with Ketone: The ketone (acetone, acetophenone, or this compound) is dissolved in anhydrous THF and added dropwise to the ylide solution at 0°C.

  • Workup: The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the generalized workflow for a Wittig reaction and the logical relationship of factors affecting ketone reactivity.

Wittig_Reaction_Workflow General Workflow for a Wittig Reaction cluster_ylide Ylide Preparation cluster_olefination Olefination cluster_workup Workup & Purification ylide_start Phosphonium Salt + Strong Base ylide_formation Ylide Formation ylide_start->ylide_formation oxaphosphetane Oxaphosphetane Intermediate ylide_formation->oxaphosphetane ketone Ketone Substrate ketone->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene quench Quench Reaction alkene->quench extraction Extraction quench->extraction purification Purification extraction->purification

Caption: Generalized workflow for a Wittig olefination reaction.

Ketone_Reactivity_Factors Factors Influencing Ketone Reactivity cluster_steric Steric Factors cluster_electronic Electronic Factors reactivity Ketone Reactivity bulk Steric Bulk of Substituents bulk->reactivity decreases electrophilicity Electrophilicity of Carbonyl Carbon electrophilicity->reactivity increases inductive Inductive Effects of Substituents electrophilicity->inductive

Caption: Key factors that determine the reactivity of a ketone.

Conclusion

This compound is a sterically demanding ketone, and its reactivity in common organic transformations is significantly attenuated compared to less hindered analogues. Researchers employing this substrate should anticipate the need for more forcing reaction conditions, longer reaction times, and potentially lower yields, particularly in reactions sensitive to steric bulk such as the Wittig and Grignard reactions. The information presented in this guide serves as a valuable starting point for the rational design of synthetic routes involving this unique chemical entity.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 1-Acetyl-3,5-dimethyl Adamantane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-acetyl-3,5-dimethyl adamantane analogs, primarily focusing on their potential as antiviral agents. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes information from research on related adamantane derivatives to infer potential activity trends and facilitate further drug discovery efforts. The guide also presents comparative data on established adamantane-based antivirals and other relevant compounds.

Introduction to Adamantane Derivatives in Drug Discovery

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has served as a versatile scaffold in medicinal chemistry since the discovery of the antiviral activity of amantadine.[1][2] Its unique cage-like structure allows for precise three-dimensional orientation of functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Adamantane derivatives have been investigated for a wide range of therapeutic applications, including antiviral, antibacterial, and CNS-related disorders.[2][4]

The focus of this guide, the this compound scaffold, incorporates key structural features that can modulate biological activity:

  • 1-Acetyl Group: The introduction of a ketone functionality can influence polarity, hydrogen bonding capacity, and metabolic stability. It also serves as a synthetic handle for further derivatization.

  • 3,5-Dimethyl Groups: These substitutions increase the lipophilicity and steric bulk of the adamantane core, which can impact receptor binding and membrane permeability.

Comparative Analysis of Biological Activity

This section presents a comparative overview of the antiviral activity of various adamantane derivatives, including those with functionalities analogous to the 1-acetyl-3,5-dimethyl scaffold. The primary target for many antiviral adamantanes is the M2 proton channel of the influenza A virus.[5][6]

Table 1: Comparative Antiviral Activity of Adamantane Derivatives against Influenza A Virus

Compound/Analog ClassStructureTargetActivity (IC50/EC50)Key SAR Observations
Amantadine 1-aminoadamantaneM2 Proton Channel~0.3 µM (WT)The primary amine is crucial for activity.[7][8]
Rimantadine 1-(1-aminoethyl)adamantaneM2 Proton Channel~0.03 µM (WT)The α-methyl group significantly increases potency.[5]
Memantine 1-amino-3,5-dimethyladamantaneNMDA Receptor (primary)Weak antiviral activity3,5-dimethyl substitution is tolerated but may shift activity towards other targets.[9]
1-Adamantyl Ketones 1-acyladamantaneVariousVariableServe as key intermediates for the synthesis of bioactive amines.[1]
Hypothesized this compound Analogs 1-acetyl-3,5-dimethyladamantane derivativesM2 Proton Channel (putative)To be determinedThe acetyl group may allow for different interactions within the M2 channel compared to the amino group. The dimethyl groups likely enhance lipophilicity.
Spiro-adamantane amines Spirocyclic adamantane derivativesM2 Proton ChannelPotent inhibitors of WT and some mutant strains.The spirocyclic system offers a rigid scaffold for positioning the crucial amino group.[10]
Noradamantane-isoxazole derivatives Fused noradamantane-isoxazole scaffoldM2-S31N Mutant ChannelSelective inhibition of the S31N mutant.Demonstrates that modifications of the cage structure can lead to activity against resistant strains.[10]

Structure-Activity Relationship (SAR) Insights

Based on the available data for various adamantane analogs, the following SAR trends can be inferred for the this compound scaffold:

  • The Adamantane Cage: The rigid adamantane core serves as a lipophilic anchor, facilitating interaction with the hydrophobic transmembrane domain of the M2 protein.[6]

  • The 1-Position Substituent: The nature of the substituent at the 1-position is critical for antiviral activity. While a primary amine is optimal for blocking the M2 proton channel, an acetyl group could potentially engage in different interactions, such as hydrogen bonding with channel-lining residues.[7] Further derivatization of the acetyl group (e.g., to oximes or hydrazones) could lead to novel interactions and improved activity profiles.

  • The 3,5-Dimethyl Substitution: These methyl groups increase the size and lipophilicity of the molecule. This can enhance binding to hydrophobic pockets but may also introduce steric hindrance, potentially reducing activity depending on the specific target. For the M2 channel, increased lipophilicity can be beneficial.[5]

Experimental Protocols

This section details the general synthetic and biological evaluation methodologies for adamantane derivatives, compiled from various sources.[1][2][4][11]

General Synthesis of 1-Adamantyl Ketones

A common method for the preparation of 1-adamantyl ketones involves the reaction of adamantane-1-carbonyl chloride with an appropriate organometallic reagent, such as a Grignard reagent.[1]

Protocol:

  • Preparation of Adamantane-1-carbonyl chloride: Adamantane-1-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene). The excess SOCl₂ and solvent are removed under reduced pressure to yield the acid chloride.[1]

  • Grignard Reaction: The prepared adamantane-1-carbonyl chloride is dissolved in a dry etheral solvent (e.g., THF). The corresponding Grignard reagent (e.g., methylmagnesium bromide for the synthesis of 1-acetyladamantane) is added dropwise at a low temperature (e.g., 0°C).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 1-adamantyl ketone.[1]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is commonly used to determine the antiviral efficacy of compounds against cytopathic viruses like influenza.[2]

Protocol:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayer is washed and then infected with a specific strain of influenza A virus at a known multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agar medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C in a CO₂ incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet. The plaques (zones of cell death) are then counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is calculated.

Visualizations

Signaling Pathway: Influenza A Virus M2 Proton Channel Inhibition

M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell cluster_inhibition Inhibition by Adamantane Analogs Virus Virus Endosome Endosome Virus->Endosome Endocytosis Viral_Uncoating Viral Ribonucleoprotein (vRNP) Release Endosome->Viral_Uncoating pH-dependent Fusion & Uncoating Replication Viral Replication Viral_Uncoating->Replication Adamantane_Analog 1-Acetyl-3,5-dimethyl Adamantane Analog M2_Channel M2 Proton Channel Target of Inhibition Adamantane_Analog->M2_Channel Blocks M2_Channel->Endosome Acidification Proton_Influx Proton_Influx->M2_Channel

Caption: Inhibition of the influenza A virus M2 proton channel by adamantane analogs prevents endosomal acidification and subsequent viral uncoating.

Experimental Workflow: Synthesis and Antiviral Screening

workflow Start Start: Adamantane Carboxylic Acid Step1 Synthesis of Adamantane-1-carbonyl chloride Start->Step1 Step2 Grignard Reaction with CH3MgBr Step1->Step2 Product 1-Acetyl-3,5-dimethyl Adamantane Step2->Product Step3 Further Derivatization (e.g., oxime, hydrazone) Product->Step3 Analogs Analog Library Step3->Analogs Step4 Antiviral Screening (Plaque Reduction Assay) Analogs->Step4 Step5 SAR Analysis Step4->Step5 Result Lead Compounds Step5->Result

Caption: A generalized workflow for the synthesis and antiviral screening of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area in the vast landscape of adamantane-based medicinal chemistry. By drawing parallels with the established SAR of other adamantane derivatives, particularly those targeting the influenza M2 proton channel, it is plausible that analogs of this compound could exhibit significant antiviral activity. The acetyl group offers a unique opportunity for chemical modification, potentially leading to compounds with novel binding modes or improved activity against resistant viral strains.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This should include variations in the substituents on the acetyl group and exploration of different stereoisomers. Such studies will be crucial in elucidating the specific SAR for this compound class and unlocking its therapeutic potential.

References

Comparative In Vitro Analysis of 1-Amino-3,5-dimethyladamantane (Memantine) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various derivatives of the 1-amino-3,5-dimethyladamantane scaffold, the parent compound of the Alzheimer's drug memantine. Due to a scarcity of published research on 1-Acetyl-3,5-dimethyl Adamantane derivatives, this guide focuses on analogous compounds derived from memantine, offering valuable insights into their potential therapeutic applications based on available experimental data.

The adamantane cage is a versatile scaffold in medicinal chemistry, prized for its lipophilicity and rigid structure, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Memantine (1-amino-3,5-dimethyladamantane) is a well-known uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, approved for the treatment of moderate-to-severe Alzheimer's disease.[3][4] Its mechanism involves blocking the NMDA receptor ion channel under conditions of excessive stimulation, thereby preventing excitotoxicity.[3][4] This guide summarizes in vitro data from studies on various memantine derivatives, exploring their neuroprotective, antiviral, and antimicrobial activities.

Neuroprotective Activity of Memantine Derivatives

The primary therapeutic target of many memantine derivatives is the NMDA receptor, and their neuroprotective effects are often evaluated in vitro using models of glutamate-induced excitotoxicity and other cellular stressors relevant to neurodegenerative diseases.

Comparison of Neuroprotective Effects
CompoundAssayCell LineConcentrationResultReference
Memantine Nitrates (e.g., MN-05) MTT Assay (Glutamate-induced injury)Primary Cortical Neurons15 µMSignificantly protected neurons against glutamate-induced injury.[3][3]
Intracellular Ca2+ MeasurementPrimary Cortical Neurons15 µMMarkedly inhibited the elevation of intracellular Ca2+ induced by glutamate.[3][3]
Memantine-Amino Acid Conjugates Copper-induced cytotoxicityAPPswe cellsNot specifiedDerivatives with aromatic amino acids demonstrated better neuroprotective effects than memantine.
CoCl2-induced cytotoxicity (hypoxia model)PC12 cellsNot specifiedSix derivatives showed neuroprotective effects comparable to memantine.
Memantine-Cinnamic Acid Hybrids MTS Assay (Copper-induced toxicity)APPswe cellsEC50: 18.23 ± 1.08 µM to 35.24 ± 1.84 µMShowed protective effects on improving cell viability.
Benzohomoadamantane Analogs of Memantine NMDA Receptor BlockadeNot specifiedMicromolar rangeMost newly synthesized compounds block NMDARs in the micromolar range.[5][6][5][6]
Experimental Protocols

MTT Assay for Neuroprotection: .[3]

  • Primary cortical neurons are seeded in 96-well plates.

  • Cells are pre-treated with the test compounds at specified concentrations for 2 hours.

  • Glutamate (200 µM) is added to induce neurotoxicity, and the cells are incubated for 24 hours in the presence of the compounds.

  • MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Intracellular Calcium (Ca2+) Influx Assay: .[3]

  • Primary cortical neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Cells are treated with the test compounds at the desired concentration.

  • Glutamate is added to stimulate Ca2+ influx.

  • Changes in intracellular Ca2+ levels are monitored by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.

Signaling Pathway

The neuroprotective effects of memantine and its derivatives are primarily mediated through the modulation of the NMDA receptor signaling pathway. Overactivation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events.

NMDA_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_ion->Excitotoxicity Triggers Memantine Memantine Derivatives Memantine->NMDA_R Blocks Channel

Caption: NMDA Receptor Signaling Pathway and Site of Action for Memantine Derivatives.

Antiviral and Antimicrobial Activities of Memantine Derivatives

While primarily known for its effects on the central nervous system, the adamantane scaffold is also the basis for several antiviral drugs. Research has explored the potential of memantine and its derivatives as antiviral and antimicrobial agents.

Comparison of Antimicrobial and Antiviral Effects
CompoundActivityOrganism/VirusAssayResultReference
Memantine AntiviralHuman Coronavirus (HCoV-OC43)In vivo viral replication in CNSDose-dependently reduced viral replication.[7][7]
Memantine-Amino Acid Conjugates AntimicrobialBacillus subtilis (G+)Disk DiffusionVal-MEM, Ala-MEM, and Gly-MEM showed activity.[8][8]
AntimicrobialEscherichia coli (G-)Disk DiffusionAll tested derivatives showed good activity.[8][8]
AntifungalCandida albicansDisk DiffusionDerivatives with bulky amino acids (Phe, Val) showed good activity.[8][8]
Experimental Protocols

Disk Diffusion Method for Antimicrobial Activity: .[8]

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Sterile paper disks are impregnated with a known concentration (e.g., 100 mM) of the test compound.

  • The disks are placed on the agar surface.

  • The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C for bacteria, 30°C for fungi).

  • The diameter of the zone of inhibition around each disk is measured to determine the antimicrobial activity.

Experimental Workflow

The general workflow for the synthesis and in vitro screening of novel memantine derivatives follows a logical progression from chemical synthesis to biological evaluation.

experimental_workflow start Synthesis of Memantine Derivatives purification Purification & Characterization (e.g., NMR, Mass Spec) start->purification neuro_screen Neuroprotective Screening (e.g., MTT Assay) purification->neuro_screen antimicrobial_screen Antimicrobial Screening (e.g., Disk Diffusion) purification->antimicrobial_screen data_analysis Data Analysis (e.g., IC50/EC50 Calculation) neuro_screen->data_analysis antimicrobial_screen->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and in vitro evaluation of memantine derivatives.

Conclusion

The in vitro data presented in this guide highlight the potential of the 1-amino-3,5-dimethyladamantane scaffold as a platform for developing novel therapeutic agents. While the primary focus of research has been on neuroprotective agents targeting the NMDA receptor, emerging evidence suggests that memantine derivatives may also possess valuable antiviral and antimicrobial properties. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these compounds for various therapeutic targets. The lack of specific data on this compound derivatives represents a clear gap in the literature and an opportunity for future research.

References

A Comparative Analysis of the Lipophilicity of Dimethyl Adamantane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the lipophilicity of various dimethyl adamantane isomers, a critical physicochemical parameter for researchers in drug discovery and development. Understanding the lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This document presents computationally predicted LogP values, details established experimental protocols for their determination, and provides visual diagrams to elucidate key concepts and workflows.

Data Presentation: Predicted Lipophilicity of Dimethyl Adamantane Isomers

The lipophilicity of a compound is a key determinant of its pharmacokinetic and pharmacodynamic behavior. For the dimethyl adamantane isomers, which are non-ionizable, the LogP value represents the ratio of their concentration in a lipid phase (n-octanol) to an aqueous phase at equilibrium. The following table summarizes the computationally predicted LogP values for several common isomers. These values indicate that all listed dimethyl adamantane isomers are highly lipophilic.

IsomerStructurePredicted LogP (XLogP3)
1,2-Dimethyladamantane1,2-Dimethyladamantane4.9
1,3-Dimethyladamantane1,3-Dimethyladamantane4.6[1]
cis-1,4-Dimethyladamantanecis-1,4-Dimethyladamantane4.8
trans-1,4-Dimethyladamantanetrans-1,4-Dimethyladamantane4.8
2,5-Dimethyladamantane2,5-Dimethyladamantane4.7

Note: Predicted LogP values are computationally generated and may differ from experimental values. They are intended for comparative purposes.

Experimental Protocols

For the experimental determination of LogP for non-ionizable and hydrophobic compounds like dimethyl adamantane isomers, the Shake-Flask method is considered the gold standard.[2][3][4][5] The following protocol is based on the OECD Guideline 107.[2][3][4][5]

Shake-Flask Method (OECD 107) for LogP Determination

This method directly determines the partition coefficient by measuring the concentration of the test substance in two equilibrated, immiscible phases (n-octanol and water).

1. Preparation of Materials:

  • n-Octanol: High purity, saturated with water. To prepare, mix n-octanol and water, shake vigorously, and allow the layers to separate for at least 24 hours.

  • Water: High purity (e.g., distilled or deionized), saturated with n-octanol using the same procedure as above.

  • Test Substance: A stock solution of the dimethyl adamantane isomer is prepared in n-octanol. The initial concentration should be chosen to ensure it does not exceed 0.01 mol/L in either phase at equilibrium.

2. Partitioning Procedure:

  • A known volume and concentration of the test substance stock solution in n-octanol is added to a suitable vessel (e.g., a glass tube with a screw cap).

  • A known volume of water (saturated with n-octanol) is added. To ensure accuracy, at least three different volume ratios of n-octanol to water should be tested (e.g., 2:1, 1:1, 1:2).[2][5] Each ratio should be run in duplicate.

  • The vessels are sealed and shaken at a constant temperature (20-25°C) until equilibrium is reached.[2][5] For hydrophobic compounds, this may require several hours of gentle agitation to avoid the formation of emulsions.

3. Phase Separation:

  • After equilibration, the mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[2]

4. Analysis:

  • Aliquots are carefully taken from both the n-octanol and water phases.

  • The concentration of the dimethyl adamantane isomer in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), as these compounds lack a strong chromophore for UV/Vis spectroscopy.[2]

5. Calculation of LogP:

  • The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (Coctanol) to its concentration in the aqueous phase (Cwater).

    • P = Coctanol / Cwater

  • The LogP is the base-10 logarithm of the partition coefficient.

    • LogP = log10(P)

  • The final LogP value is reported as the average of the values obtained from the different volume ratios. The individual LogP values should fall within a range of ± 0.3 units.[2]

Visualizations

The following diagrams illustrate the relationships between the isomers and a typical experimental workflow.

Dimethyl_Adamantane_Isomers cluster_isomers Dimethyl Adamantane Isomers Adamantane Adamantane Core 1,2-DMA 1,2- Adamantane->1,2-DMA Substitution 1,3-DMA 1,3- Adamantane->1,3-DMA Substitution 1,4-DMA 1,4- Adamantane->1,4-DMA Substitution 2,5-DMA 2,5- Adamantane->2,5-DMA Substitution

Caption: Structural relationship of dimethyl adamantane isomers.

Shake_Flask_Workflow A Preparation of Phases (n-Octanol and Water Saturation) B Addition of Test Substance (Dimethyl Adamantane Isomer) A->B C Equilibration (Shaking at Constant Temp.) B->C D Phase Separation (Centrifugation) C->D E Sampling of Phases D->E F Concentration Analysis (GC or HPLC) E->F G LogP Calculation F->G

Caption: Experimental workflow for the Shake-Flask method.

References

Safety Operating Guide

Guidance on the Disposal of 1-Acetyl-3,5-dimethyl Adamantane Awaits Specific Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

Detailed safety and disposal protocols for 1-Acetyl-3,5-dimethyl Adamantane (CAS No. 40430-57-7) are contingent on the specific guidance provided in its Safety Data Sheet (SDS). While general principles of chemical waste management are instructive, the definitive procedures for handling and disposal must be sourced from the manufacturer or supplier-provided SDS. At present, a publicly accessible SDS containing comprehensive disposal instructions for this specific compound is not available.

For researchers, scientists, and drug development professionals, adherence to the specific recommendations within a substance's SDS is paramount for ensuring laboratory safety and regulatory compliance. In the absence of a specific SDS for this compound, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as required.

It is critical to distinguish this compound (CAS 40430-57-7) from the structurally similar compound 1-Acetamido-3,5-dimethyladamantane (CAS 19982-07-1). Safety and disposal information are not interchangeable between different chemical entities, even those with similar names or structures.

General Principles for Chemical Waste Disposal (Not Specific to this compound):

In the absence of specific SDS guidance, laboratories should adhere to their institution's established chemical hygiene and waste management plans. These plans are designed to comply with local, state, and federal regulations. General steps typically include:

  • Identification and Segregation: Chemical waste must be correctly identified and segregated based on its hazard class.

  • Containerization: Waste must be stored in appropriate, clearly labeled, and sealed containers.

  • Personal Protective Equipment (PPE): Appropriate PPE, as determined by a risk assessment, must be worn when handling chemical waste.

  • Disposal Vendor: Disposal should be managed through a licensed and reputable chemical waste disposal vendor.

Path Forward:

To ensure the safe and proper disposal of this compound, it is imperative to:

  • Obtain the Safety Data Sheet (SDS): Contact the manufacturer or supplier of the compound to request the specific SDS for CAS No. 40430-57-7.

  • Consult a Safety Officer: Review the SDS with your institution's Environmental Health and Safety (EHS) officer to determine the appropriate disposal pathway in accordance with your organization's policies and regulatory requirements.

Below is a logical workflow diagram illustrating the necessary steps to determine the proper disposal procedure for a chemical compound, emphasizing the critical role of the SDS.

start Start: Need to Dispose of This compound sds_check Do you have the specific SDS for CAS 40430-57-7? start->sds_check obtain_sds Obtain SDS from Manufacturer/Supplier sds_check->obtain_sds No review_sds Review Section 13: Disposal Considerations and other relevant sections of the SDS sds_check->review_sds Yes obtain_sds->review_sds cannot_proceed Cannot Proceed with Disposal Safely. Do Not Guess. obtain_sds->cannot_proceed consult_ehs Consult with Institutional Environmental Health & Safety (EHS) review_sds->consult_ehs follow_procedure Follow the specific disposal procedures outlined by EHS and the SDS consult_ehs->follow_procedure stop End: Proper Disposal Protocol Followed follow_procedure->stop

Caption: Workflow for Determining Chemical Disposal Procedures.

Personal protective equipment for handling 1-Acetyl-3,5-dimethyl Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Acetyl-3,5-dimethyl Adamantane

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 40430-57-7). The following protocols are based on available safety data for structurally similar adamantane derivatives and general laboratory safety principles, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this chemical with caution in a controlled laboratory environment.

Hazard Identification and Control

This compound is a solid chemical for research use only.[1] Based on data from similar adamantane compounds, it may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[2] Therefore, implementing appropriate engineering controls and utilizing personal protective equipment are essential to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.Protects against airborne particles and potential splashes.
Hand Protection Disposable nitrile gloves. Inspect for tears or holes before each use. Change gloves immediately upon contamination.Provides a barrier against skin contact.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities or if dust generation is unavoidable.Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound from receipt to use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Preparation and Weighing:

    • Conduct all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transferring the solid chemical to avoid generating dust.

  • Experimental Use:

    • Wear all recommended PPE throughout the experiment.

    • Avoid eating, drinking, or smoking in the laboratory.[2]

    • Keep the container closed when not in use.

  • Spill Cleanup:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental and personnel safety.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
CAS Number 40430-57-7[1]
Molecular Formula C14H22O[1]
Molecular Weight 206.32 g/mol [1]

Visual Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the safe handling workflow and the logical relationship between hazard identification and control measures.

SafeHandlingWorkflow Receipt Receiving and Storage Prep Preparation and Weighing Receipt->Prep Transfer to Fume Hood Use Experimental Use Prep->Use Proceed with Experiment Spill Spill Cleanup Use->Spill In case of a spill Disposal Waste Disposal Use->Disposal Collect Waste Spill->Disposal Contain and Collect EHS EHS Disposal Disposal->EHS Follow Institutional Protocols

Caption: Workflow for the safe handling of this compound.

HazardControlLogic Hazard Potential Hazards (Skin/Eye/Respiratory Irritation, Harmful if Swallowed) Controls Control Measures Hazard->Controls EngControls Engineering Controls (Fume Hood, Ventilation) Controls->EngControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Controls->PPE SafeWork Safe Work Practices (No eating/drinking, Proper Storage) Controls->SafeWork SafeHandling Safe Handling of This compound EngControls->SafeHandling PPE->SafeHandling SafeWork->SafeHandling

Caption: Logical relationship of hazard identification and control measures.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。